4-chloro-N-(1-phenylethyl)benzamide
Description
The exact mass of the compound 4-chloro-N-(1-phenylethyl)benzamide is 259.0763918 g/mol and the complexity rating of the compound is 268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-chloro-N-(1-phenylethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(1-phenylethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-11(12-5-3-2-4-6-12)17-15(18)13-7-9-14(16)10-8-13/h2-11H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPPIGGRNVDNII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-chloro-N-(1-phenylethyl)benzamide: Chemical Structure, Properties, and Synthesis
Executive Summary
As a Senior Application Scientist, I approach the design, synthesis, and characterization of 4-chloro-N-(1-phenylethyl)benzamide not merely as a theoretical exercise, but as a foundational workflow in early-stage drug discovery and materials science. This compound belongs to the halogenated benzamide class—a privileged structural motif frequently utilized as a pharmacophore in medicinal chemistry. By coupling a metabolically robust 4-chlorophenyl ring with a chiral 1-phenylethylamine moiety, this molecule serves as an excellent model for studying stereospecific receptor binding, lipophilicity optimization, and nucleophilic acyl substitution mechanisms.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and a self-validating synthetic protocol designed for high-yield isolation.
Chemical Identity and Physicochemical Profiling
Understanding the fundamental properties of a compound is the first step in predicting its behavior in both synthetic environments and biological assays. The quantitative data for 4-chloro-N-(1-phenylethyl)benzamide is summarized in Table 1.
Table 1: Physicochemical and Structural Data
| Property | Value | Rationale / Significance |
| IUPAC Name | 4-chloro-N-(1-phenylethyl)benzamide | Standardized nomenclature. |
| Molecular Formula | C₁₅H₁₄ClNO | Dictates stoichiometric calculations. |
| Exact Mass | 259.0764 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation[1]. |
| Molecular Weight | 259.73 g/mol | Used for molarity and yield calculations. |
| Predicted XlogP | ~3.8 | Indicates high lipophilicity, favorable for crossing lipid bilayers[1]. |
| Topological Polar Surface Area | 29.1 Ų | Suggests excellent membrane permeability (ideal < 90 Ų for CNS penetration). |
| H-Bond Donors / Acceptors | 1 / 1 | Provided by the secondary amide linker (-NH-C=O-). |
| Rotatable Bonds | 3 | Confers moderate conformational flexibility while maintaining core rigidity. |
Structural and Stereochemical Dynamics
The architecture of 4-chloro-N-(1-phenylethyl)benzamide is defined by three distinct functional zones, each contributing to its overall chemical behavior:
-
The 4-Chlorophenyl Ring : The para-chloro substituent exerts a negative inductive effect (-I) and a positive mesomeric effect (+M). In a biological context, this halogenation is a classic bioisosteric strategy used to block cytochrome P450-mediated para-hydroxylation, thereby increasing the metabolic half-life of the compound[2].
-
The Amide Linker : The amide bond exhibits significant partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl oxygen. This restricts rotation around the C-N bond, locking the molecule into a preferred planar conformation that is highly predictable during structure-based drug design[2].
-
The Chiral Center : The 1-phenylethylamine moiety introduces a stereocenter at the benzylic carbon. Depending on the synthetic input—either (R)-(+)- or (S)-(-)-1-phenylethylamine—the resulting amide will be enantiomerically pure. This stereospecificity is critical when probing biological targets, as enantiomers often exhibit vastly different binding affinities[3].
Figure 1: Pharmacophore mapping and structural rationale of the benzamide scaffold.
Synthesis Methodology: The Schotten-Baumann Amidation
The most efficient route to synthesize 4-chloro-N-(1-phenylethyl)benzamide is via a modified Schotten-Baumann reaction. This involves the nucleophilic acyl substitution of 4-chlorobenzoyl chloride by 1-phenylethylamine[4].
Step-by-Step Experimental Protocol
This protocol is engineered to be a self-validating system . The causality behind each step ensures that impurities are systematically eliminated, forcing the isolation of the target compound.
-
Preparation & Inert Atmosphere : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-phenylethylamine (1.0 equiv) and triethylamine (TEA) (1.5 equiv) dissolved in anhydrous tetrahydrofuran (THF) (0.2 M concentration)[5].
-
Causality: TEA acts as an auxiliary base (acid scavenger) to neutralize the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the nucleophilic 1-phenylethylamine[3].
-
-
Temperature Control : Submerge the reaction flask in an ice-water bath to achieve 0 °C.
-
Causality: Nucleophilic acyl substitution with acid chlorides is highly exothermic. Cooling prevents thermal degradation and suppresses unwanted side reactions.
-
-
Electrophile Addition : Dissolve 4-chlorobenzoyl chloride (1.1 equiv) in a minimal amount of anhydrous THF and add it dropwise to the stirring amine solution over 30 minutes[4].
-
Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, preventing di-acylation.
-
-
Reaction Propagation : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor completion via Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system.
-
Self-Validating Workup :
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane (DCM) (3 × 15 mL).
-
Wash the combined organic layers with 1M HCl, followed by water and brine.
-
Causality: This sequential liquid-liquid extraction inherently validates the product. Unreacted amine (pKa ~9.8) is protonated by the HCl wash and partitioned into the aqueous layer. Any hydrolyzed 4-chlorobenzoic acid (pKa ~4.0) is deprotonated by the NaHCO₃ wash and removed. The survival of the product in the organic phase confirms its neutral amide structure.
-
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to yield the pure amide as a white crystalline solid.
Figure 2: Reaction workflow for the synthesis of 4-chloro-N-(1-phenylethyl)benzamide.
Analytical Characterization
To definitively confirm the chemical structure post-synthesis, the following analytical signatures should be expected:
-
Mass Spectrometry (ESI-MS) : A prominent pseudo-molecular ion peak
is expected at m/z 260.08, matching the exact mass of the compound[1]. The characteristic 3:1 isotopic pattern of the chlorine atom ( vs ) will be distinctly visible at m/z 260 and 262. -
¹H NMR (400 MHz, CDCl₃) :
-
A doublet at ~1.6 ppm (
Hz, 3H) corresponding to the methyl group. -
A multiplet at ~5.3 ppm (1H) for the chiral benzylic methine proton.
-
A broad doublet at ~6.3 ppm (1H) for the amide N-H (exchangeable with D₂O).
-
A multiplet at 7.2–7.4 ppm (5H) for the unsubstituted phenyl ring.
-
Two distinct doublets (an AA'BB' system) at ~7.4 ppm and ~7.7 ppm (4H) representing the para-substituted 4-chlorophenyl ring.
-
-
FT-IR Spectroscopy : A sharp, strong absorption band at ~1640 cm⁻¹ indicating the Amide I (C=O stretch), and a band at ~3300 cm⁻¹ corresponding to the N-H stretch[5].
References
-
PubChemLite (Université du Luxembourg) . 4-chloro-n-phenethylbenzamide (C15H14ClNO). Accessed March 6, 2026. 1
-
Organic Process Research & Development (ACS Publications) . Scalable Atroposelective Synthesis of MRTX1719: An Inhibitor of the PRMT5/MTA Complex. Accessed March 6, 2026. 3
-
ChemRxiv . Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. Accessed March 6, 2026. 2
-
Asian Journal of Green Chemistry . Synthesis of 5-O-4-Chlorobenzoylpinostrobin as a New Anti-Inflammatory Drug Candidate. Accessed March 6, 2026. 4
-
Rasayan Journal of Chemistry . Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Phenylthiourea Compound and Derivatives in MCF-7 Cancer Cell. Accessed March 6, 2026. 5
Sources
4-chloro-N-(1-phenylethyl)benzamide CAS number and molecular weight
[1]
Executive Summary
4-Chloro-N-(1-phenylethyl)benzamide is a secondary amide derivative characterized by a benzamide core substituted with a chlorine atom at the para position and a 1-phenylethyl group at the nitrogen terminus.[1] This compound serves as a critical intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceutical scaffolds. It is also utilized as a structural probe in chiral resolution studies, serving as an analog to "Kagan's amide" for determining enantiomeric purity via NMR spectroscopy.
This guide details the physicochemical profile, synthetic pathways, and applications of 4-chloro-N-(1-phenylethyl)benzamide, designed for researchers requiring high-fidelity data for experimental design.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
Nomenclature & Identifiers
| Parameter | Technical Specification |
| IUPAC Name | 4-Chloro-N-(1-phenylethyl)benzamide |
| Common Synonyms | N-(α-Methylbenzyl)-4-chlorobenzamide; p-Chloro-N-(1-phenylethyl)benzamide |
| CAS Number | Not Widely Listed (Racemate)* Note: The unsubstituted analog (N-(1-phenylethyl)benzamide) is CAS 3480-59-9.[1][2][3] Specific enantiomers may be indexed separately in chiral catalogs. |
| Catalog Reference | BD00931196 (BLD Pharm) |
| SMILES | CC(C1=CC=CC=C1)NC(=O)C2=CC=C(Cl)C=C2 |
| InChI Key | (Predicted) WVDXMBBVTMQIHU-UHFFFAOYSA-N |
Molecular Data
| Property | Value |
| Molecular Formula | C₁₅H₁₄ClNO |
| Molecular Weight | 259.73 g/mol |
| Exact Mass | 259.0764 |
| Elemental Analysis | C: 69.37%, H: 5.43%, Cl: 13.65%, N: 5.39%, O: 6.16% |
| Physical State | White to off-white crystalline solid |
| Melting Point | 128–132 °C (Typical for class; unsubstituted analog mp 108-110 °C) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, Methanol; Insoluble in Water |
Synthetic Pathways & Process Chemistry[1]
The synthesis of 4-chloro-N-(1-phenylethyl)benzamide is most efficiently achieved via Schotten-Baumann acylation .[1] This pathway ensures high yield and minimal racemization of the amine if a chiral starting material is used.
Reaction Mechanism
The nucleophilic nitrogen of 1-phenylethylamine attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride , followed by the elimination of HCl.[1] A base (triethylamine or NaOH) is required to scavenge the acid byproduct and drive the equilibrium forward.
Synthesis Workflow Visualization
Figure 1: Step-by-step synthetic workflow for the preparation of 4-chloro-N-(1-phenylethyl)benzamide.
Detailed Experimental Protocol
Reagents:
-
4-Chlorobenzoyl chloride (CAS 122-01-0): 1.0 equiv.[1]
-
1-Phenylethylamine (CAS 98-88-4): 1.1 equiv.[1]
-
Triethylamine (TEA): 1.5 equiv.
-
Dichloromethane (DCM): Solvent (0.2 M concentration).
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 1-phenylethylamine and TEA in anhydrous DCM under an inert atmosphere (
). -
Addition: Cool the solution to 0°C. Add 4-chlorobenzoyl chloride (dissolved in minimal DCM) dropwise over 20 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor conversion via TLC (Hexane:EtOAc 3:1).
-
Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove excess amine), sat.
(to remove 4-chlorobenzoic acid), and brine. -
Isolation: Dry the organic phase over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize the crude solid from hot Ethanol/Water to yield white needles.
Stereochemistry & Chiral Applications[1][7]
The "1-phenylethyl" moiety introduces a chiral center (
-
(R)-Isomer: Derived from (R)-(+)-1-phenylethylamine.[1]
-
(S)-Isomer: Derived from (S)-(-)-1-phenylethylamine.[1]
-
Racemate: Derived from racemic amine.
Chiral Solvating Agent (CSA) Utility
This compound is structurally analogous to Kagan's Amide (3,5-dinitro-N-(1-phenylethyl)benzamide).[1] The amide proton (
-
Mechanism: In NMR solvents (
or ), the enantiomers of the amide form diastereomeric complexes with a target chiral molecule. -
Result: This induces non-equivalence in the chemical shifts (
) of the target's enantiomers, allowing for the determination of enantiomeric excess (ee) without chiral chromatography.
Applications in Drug Discovery
Structural Scaffold
The N-benzylbenzamide scaffold is a privileged structure in medicinal chemistry, often serving as a linker in:
-
Kinase Inhibitors: The amide bond mimics the peptide backbone, positioning the aromatic rings to fill hydrophobic pockets (e.g., ATP binding sites).
-
Ion Channel Modulators: Lipophilic benzamides are known to modulate TRP channels.
Structure-Activity Relationship (SAR) Logic
Researchers utilize the 4-chloro substituent to probe electronic and steric effects in a binding pocket.[1]
-
Electronic Effect: The Cl atom is electron-withdrawing (
), reducing the electron density of the benzoyl ring compared to the unsubstituted analog. -
Metabolic Stability: The para-chloro group blocks metabolic oxidation at the 4-position (a common site for CYP450 metabolism), potentially increasing the half-life (
) of the molecule.
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the molecule's substructures.[1]
References
-
PubChem Compound Summary. N-(1-phenylethyl)benzamide (Unsubstituted Analog). National Center for Biotechnology Information. Available at: [Link]
- Kagan, H. B., & Fiaud, J. C. (1978). Kinetic Resolution. Topics in Stereochemistry, 10, 175-285.
Structural Characterization and Nomenclature of p-Chloro-N-(α-methylbenzyl)benzamide: A Technical Guide for Medicinal Chemistry
Executive Summary & Chemical Identity
p-Chloro-N-(α-methylbenzyl)benzamide is a secondary amide featuring a p-chlorophenyl moiety linked via a carbonyl group to a chiral ethylbenzyl amine. In medicinal chemistry, this scaffold serves as a critical intermediate for the synthesis of bioactive agents, including anticonvulsants, antimicrobials, and TRPV1 antagonists. Its structural significance lies in the α-methylbenzyl group (1-phenylethyl), which introduces a chiral center adjacent to the nitrogen, making the molecule a prime candidate for Structure-Activity Relationship (SAR) studies involving stereoselectivity.
This guide provides a definitive technical breakdown of its nomenclature, stereochemical implications, synthetic protocols, and analytical characterization.
Physicochemical Profile
| Property | Value | Note |
| Molecular Formula | C₁₆H₁₆ClNO | |
| Molecular Weight | 273.76 g/mol | |
| LogP (Predicted) | ~3.8 - 4.2 | Lipophilic; crosses BBB (relevant for CNS activity) |
| H-Bond Donors | 1 | Amide NH |
| H-Bond Acceptors | 1 | Carbonyl Oxygen |
| Rotatable Bonds | 4 | Allows conformational flexibility in binding pockets |
Nomenclature and Synonyms
Accurate nomenclature is vital to distinguish this molecule from its achiral isomer, N-(4-methylbenzyl)benzamide. The term "α-methyl" specifically denotes branching at the benzylic carbon, creating a chiral center.
Synonym Mapping Table
| Naming Convention | Name / Synonym | Context |
| IUPAC (Preferred) | 4-chloro-N-(1-phenylethyl)benzamide | Systematic name used in patent literature and regulatory filings. |
| Common/Trivial | p-chloro-N-(α-methylbenzyl)benzamide | Traditional organic chemistry nomenclature. |
| Inverted | N-(1-phenylethyl)-4-chlorobenzamide | Emphasizes the benzamide core. |
| Substructure | N-(α-methylbenzyl)-p-chlorobenzamide | Often used in older synthetic journals. |
Structural Decomposition (Graphviz)
The following diagram illustrates the logical disconnection of the molecule into its synthons: the electrophilic acid chloride and the nucleophilic chiral amine.
Figure 1: Retrosynthetic breakdown of the target molecule into its constituent acyl and amine pharmacophores.
Stereochemistry: The Critical Variable
Unlike simple benzyl amides, the α-methylbenzyl group confers chirality. The biological activity of this molecule is often enantiomer-specific.
-
(R)-Isomer: Derived from (R)-(+)-1-phenylethylamine.
-
(S)-Isomer: Derived from (S)-(-)-1-phenylethylamine.
Impact on Drug Development: In anticonvulsant research (e.g., analogs like LY188544), one enantiomer often displays significantly higher potency (e.g., 2.2x) or a better safety profile than the other [1]. Therefore, synthesis must be stereoselective or involve chiral resolution.
Synthetic Protocol: Schotten-Baumann Acylation
To ensure high yield and retention of stereochemistry (if starting with a chiral amine), a modified Schotten-Baumann condition or a biphasic acylation is recommended.
Reaction Scheme
Reagents: 4-Chlorobenzoyl chloride + 1-Phenylethylamine (racemic or enantiopure). Base: Triethylamine (Et₃N) or NaOH (10%). Solvent: Dichloromethane (DCM) or Water/DCM.
Step-by-Step Methodology
This protocol describes the synthesis on a 10 mmol scale.
-
Preparation of Amine Solution:
-
Dissolve 1.21 g (10 mmol) of 1-phenylethylamine (or its specific enantiomer) in 20 mL of anhydrous Dichloromethane (DCM).
-
Add 1.5 eq (2.1 mL) of Triethylamine (Et₃N) to act as an HCl scavenger.
-
Cool the solution to 0°C in an ice bath to minimize side reactions.
-
-
Acylation (The Critical Step):
-
Dissolve 1.75 g (10 mmol) of 4-chlorobenzoyl chloride in 10 mL of DCM.
-
Add the acid chloride solution dropwise to the amine solution over 15 minutes.
-
Mechanistic Note: Slow addition prevents localized heating and di-acylation, though rare with secondary amines.
-
-
Reaction Monitoring (Self-Validating):
-
Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
TLC Check: Use Hexane:Ethyl Acetate (3:1). The starting amine (ninhydrin active) should disappear; the product (UV active) will appear at a higher Rf.
-
-
Workup & Purification:
-
Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine and Et₃N.
-
Wash with Sat. NaHCO₃ (2 x 15 mL) to remove unreacted acid/acid chloride byproducts.
-
Wash with Brine, dry over MgSO₄, and concentrate in vacuo.
-
Recrystallization: If necessary, recrystallize from Ethanol/Water to obtain white needles.
-
Synthesis Workflow Diagram
Figure 2: Logical flow of the Schotten-Baumann acylation and purification workup.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data is expected.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
Amide NH: Doublet at δ 8.5–9.0 ppm (couples with CH).
-
Aromatic (Benzoyl): Two doublets (AA'BB' system) at δ 7.8 ppm (2H) and δ 7.5 ppm (2H) characteristic of p-substituted rings.
-
Aromatic (Benzyl): Multiplet at δ 7.2–7.4 ppm (5H).
-
Benzylic CH: Quintet/Multiplet at δ 5.1–5.2 ppm.
-
Methyl Group: Doublet at δ 1.4–1.5 ppm (characteristic of the ethyl group).
Mass Spectrometry (ESI-MS)
-
[M+H]⁺: 274.08 (³⁵Cl isotope) and 276.08 (³⁷Cl isotope) in a 3:1 ratio.
-
Fragmentation: Loss of the amine fragment or tropylium ion formation may be observed.
Biological Context & Applications
While this specific molecule is often used as a model compound, its structural analogs are highly relevant in drug discovery.
-
Anticonvulsant Activity: Benzamides with chiral alpha-substituents (like LY188544) have shown efficacy in Maximal Electroshock (MES) tests, with stereochemistry dictating potency [1].
-
Antimicrobial Agents: N-substituted benzamides disrupt bacterial cell walls. The lipophilicity of the p-chloro and α-methyl groups enhances membrane penetration [2].
-
Tubulin Polymerization Inhibition: N-benzylbenzamide derivatives bind to the colchicine site on tubulin, inhibiting cancer cell proliferation.[1] The p-chloro substituent often improves metabolic stability compared to unsubstituted analogs [3].
References
-
Pharmacological effects of enantiomers of 4-amino-N-(alpha-methylbenzyl)benzamide. PubMed. Available at: [Link] (Contextual analog study).
-
Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Nano Bio Letters. Available at: [Link]
-
Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem Compound Summary: 4-chloro-N-(1-phenylethyl)benzamide. PubChem.[2] (General structure verification). Available at: [Link]
Sources
An In-depth Technical Guide to the Therapeutic Potential of N-(1-phenylethyl)benzamide Analogs in Drug Discovery
Executive Summary
The N-(1-phenylethyl)benzamide scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, structure-activity relationships (SAR), and preclinical evaluation of these versatile analogs. We delve into their demonstrated therapeutic potential in key areas including epilepsy, inflammation, and schistosomiasis, providing field-proven insights into the experimental workflows necessary to identify and optimize lead candidates. This document is structured to serve as a practical resource, bridging foundational chemistry with advanced pharmacological assessment and offering a roadmap for future discovery efforts centered on this promising chemical class.
The N-(1-phenylethyl)benzamide Scaffold: A Versatile Core
N-(1-phenylethyl)benzamide and its derivatives are a class of compounds characterized by a central amide linkage connecting a benzoyl group and a 1-phenylethyl moiety.[1] The structural simplicity, synthetic accessibility, and conformational flexibility of this scaffold have made it a fertile ground for medicinal chemistry exploration.[2] The presence of a chiral center on the ethylamine portion introduces stereochemical considerations that can significantly influence biological activity, adding a layer of complexity and opportunity for optimization.[2] These molecules have demonstrated a remarkable range of pharmacological activities, positioning them as valuable starting points for drug discovery programs targeting a variety of diseases.[3][4]
Synthesis and Chemical Properties
The synthesis of N-(1-phenylethyl)benzamide analogs is typically straightforward, most commonly achieved through the acylation of a substituted 1-phenylethylamine with a corresponding substituted benzoyl chloride or benzoic acid.[3]
General Synthesis Protocol
A robust and widely used method involves the reaction of a phenethylamine with a benzoyl chloride in the presence of a base.[3]
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve the selected substituted phenethylamine (1.0 equivalent) and a base, such as triethylamine (1.2 equivalents), in a suitable anhydrous solvent like dichloromethane (DCM).
-
Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of the substituted benzoyl chloride (1.1 equivalents) in the same solvent dropwise to the stirred mixture. The use of dropwise addition at low temperature is critical to control the exothermicity of the reaction and minimize side-product formation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up: Upon completion, wash the reaction mixture sequentially with water and brine to remove the base and any water-soluble impurities.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]
-
Purification: Purify the crude amide via column chromatography on silica gel to obtain the final product.[5]
Alternative Coupling Method: For reactions starting from a benzoic acid, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be employed to facilitate amide bond formation.[3]
Physicochemical and Structural Considerations
The biological activity of these analogs is profoundly influenced by their three-dimensional structure.
-
Chirality: The stereocenter at the C1 position of the phenylethyl group is a critical determinant of potency for many biological targets. It is essential to either use enantiopure starting materials or perform chiral separation of the final products to evaluate the activity of individual stereoisomers.[2][6]
-
Conformational Polymorphism: N-(1-phenylethyl)benzamide itself can exist in multiple crystalline forms (polymorphs), where the molecule adopts different conformations due to the rotation of the phenyl rings.[2] This conformational flexibility allows the scaffold to adapt to the binding pockets of diverse biological targets.
Caption: Generalized workflow for the synthesis of N-(1-phenylethyl)benzamide analogs.
Therapeutic Applications and Structure-Activity Relationships (SAR)
This scaffold has been successfully modified to target a range of diseases. The following sections detail the key therapeutic areas and the structural modifications that govern biological activity.
Anticonvulsant Activity
A significant body of research has focused on N-(1-phenylethyl)benzamide analogs as potential treatments for epilepsy.[3][7] The primary screening model for this activity is the maximal electroshock (MES) seizure test in rodents, which is indicative of a compound's ability to prevent the spread of seizures.[3][8]
-
Mechanism of Action: The anticonvulsant effect of many benzamide derivatives is attributed to their ability to modulate voltage-gated sodium channels.[3] By stabilizing the inactivated state of these channels, they reduce the excessive, repetitive firing of neurons that underlies epileptic seizures.[3]
-
Structure-Activity Relationships: Studies on analogs of 4-amino-N-(1-phenylethyl)benzamide have provided key SAR insights.[7]
-
4-Amino Group: Acylation or alkylation of the 4-amino group on the benzamide ring leads to a near-total loss of anticonvulsant activity.[7] This suggests a critical role for a free amino group, possibly as a hydrogen bond donor, in receptor binding.
-
Amide Carbonyl: Reduction of the amide carbonyl to a methylene group can slightly increase potency (lower ED50) but also significantly increases toxicity.[7]
-
1-Phenylethyl Group: Modifications to this part of the molecule generally decrease anticonvulsant potency, highlighting its importance for optimal binding.[7]
-
| Compound Modification (Relative to 4-amino-N-(1-phenylethyl)benzamide) | Effect on Anticonvulsant Activity | Effect on Toxicity | Reference |
| Acylation/Alkylation of 4-amino group | Almost total loss of activity | Not reported | [7] |
| Insertion of methylene at 4-amino position | Slight increase in potency | Significant increase | [7] |
| Reduction of amide carbonyl | Slight increase in potency | Significant increase | [7] |
| Modification of 1-phenylethyl group | Decreased potency | Not reported | [7] |
Anti-inflammatory Activity
Certain N-phenethylbenzamide analogs have shown significant anti-inflammatory properties.[3][4] The standard preclinical model for this indication is the carrageenan-induced paw edema test in rodents, which measures a compound's ability to reduce acute inflammation.[3][9]
-
Mechanism of Action: The anti-inflammatory effects are linked to the inhibition of prostaglandin E2 (PGE2) synthesis.[3] PGE2 is a primary mediator of inflammation, and its reduction leads to decreased edema and pain. This effect is likely achieved through the modulation of cyclooxygenase (COX) enzymes.[3]
Antischistosomal Activity
N-phenylbenzamide analogs have emerged as promising agents against Schistosoma mansoni, the parasite responsible for schistosomiasis, a major neglected tropical disease.[10] In vitro activity is assessed by observing the motility, integrity, and survival of adult worms.[3][10]
-
Mechanism of Action: While the precise molecular target is not fully elucidated, SAR studies suggest interference with a critical biological pathway in the parasite.[3][10]
-
Structure-Activity Relationships: A study exploring 25 derivatives found that electron-withdrawing groups on the phenyl rings were key to potency.[10]
-
The most potent compound identified had a trifluoromethyl (CF3) group on the N-phenyl ring and two fluorine atoms on the benzoyl ring.[10]
-
This lead compound displayed nanomolar efficacy (EC50 = 80 nM) and a high selectivity index of 123 when tested against human HEK293 cells, indicating a favorable preliminary safety profile.[10]
-
A Framework for Preclinical Evaluation
A structured, multi-tiered approach is essential for advancing a novel N-(1-phenylethyl)benzamide analog from initial synthesis to a viable drug candidate. This workflow integrates in vitro and in vivo assays to build a comprehensive profile of a compound's efficacy, mechanism, and safety.
Caption: A comprehensive preclinical evaluation workflow for novel benzamide analogs.
Key Experimental Protocols
The following protocols are foundational for evaluating the therapeutic potential of new analogs.
This test identifies agents effective against generalized tonic-clonic seizures.[8]
-
Animal Model: Male mice (18-22 g) are typically used.[7]
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group (e.g., saline) must be included.
-
Induction: At the time of predicted peak effect (e.g., 30-60 minutes post-dose), deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.
-
Endpoint: The endpoint is the abolition of the hindlimb tonic extensor component of the seizure. A compound is considered protective if the mouse does not exhibit this response.
-
Rationale: This model's predictive value lies in its ability to identify compounds that prevent seizure spread, a key mechanism of many established antiepileptic drugs.[11] The self-validating nature of this protocol comes from the all-or-nothing response (presence or absence of tonic extension) and the consistent, robust seizure phenotype induced in control animals.
This model assesses in vivo anti-inflammatory activity.[9][12]
-
Animal Model: Wistar or Sprague-Dawley rats (150-200 g) are commonly used.[9]
-
Compound Administration: Administer the test compound (p.o. or i.p.) one hour prior to carrageenan injection. Include vehicle control and positive control (e.g., Indomethacin) groups.
-
Induction: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the rat's right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at baseline (time 0) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Endpoint: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Rationale: Carrageenan induces a biphasic inflammatory response, with the later phase being mediated by prostaglandins.[13] Inhibition of this phase strongly suggests that the test compound interferes with the prostaglandin synthesis pathway, providing mechanistic insight.[3]
This colorimetric assay is a standard method for screening the in vitro cytotoxic effects of compounds on cancer cell lines.[14][15]
-
Cell Culture: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Endpoint: Cell viability is proportional to the absorbance. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Rationale: This assay relies on the principle that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.[15] This provides a quantitative measure of a compound's ability to kill or inhibit the proliferation of cancer cells.[16]
ADMET Profiling: Early Assessment for Drug-Likeness
Early evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial to prevent late-stage failures.[17] In silico tools can first predict these properties, followed by in vitro validation.[18][19]
-
In Silico Prediction: Web servers like SwissADME and pkCSM can rapidly predict properties such as gastrointestinal absorption, blood-brain barrier (BBB) penetration, and potential for cytochrome P450 inhibition from the compound's structure alone.[17][20]
-
In Vitro Assays:
-
Permeability: The Caco-2 cell permeability assay is the gold standard for predicting human intestinal absorption.[17]
-
Metabolic Stability: Incubating the compound with human liver microsomes assesses its susceptibility to metabolism by CYP enzymes, providing an estimate of its metabolic half-life.[21][22]
-
Cytotoxicity: Testing against non-cancerous cell lines (e.g., HEK293) is essential to determine the compound's therapeutic window and general cytotoxicity.[10]
-
| ADMET Parameter | In Silico Tool Example | Key In Vitro Assay | Purpose | Reference |
| Absorption | pkCSM (HIA prediction) | Caco-2 Permeability Assay | Predicts oral bioavailability | [17] |
| Distribution | SwissADME (BBB prediction) | Plasma Protein Binding (Equilibrium Dialysis) | Determines free drug concentration and CNS access | [18][22] |
| Metabolism | pkCSM (CYP inhibitor) | Liver Microsomal Stability Assay | Predicts metabolic clearance and drug-drug interactions | [21][22] |
| Toxicity | ProTox-II | Cytotoxicity Assay (e.g., on HepG2 cells) | Assesses potential for liver toxicity and general cell damage | [20][23] |
Future Directions and Challenges
The N-(1-phenylethyl)benzamide scaffold remains a highly attractive starting point for drug discovery. Future work should focus on several key areas:
-
Expanding Therapeutic Targets: While well-explored for anticonvulsant and anti-inflammatory activity, the scaffold's potential in other areas like neurodegenerative diseases, pain management, and other infectious diseases warrants further investigation.[12][20]
-
Improving Selectivity: For targets like voltage-gated sodium channels, achieving selectivity for specific subtypes (e.g., NaV1.7 for pain) over others (e.g., NaV1.5 in the heart) is a major challenge that can be addressed through rational design and SAR studies.[24]
-
Optimizing Pharmacokinetics: Many early hits in this class may suffer from poor solubility or rapid metabolism.[25] A focused effort on optimizing ADMET properties through medicinal chemistry is critical for translating in vitro potency into in vivo efficacy.
-
Mechanism Deconvolution: For many of the observed activities, the precise molecular targets remain unknown.[3] Employing modern techniques like chemoproteomics and thermal shift assays can help to deconvolve the mechanism of action and identify novel targets.
Conclusion
N-(1-phenylethyl)benzamide analogs constitute a versatile and synthetically accessible class of molecules with significant therapeutic potential. Their proven efficacy in preclinical models of epilepsy, inflammation, and schistosomiasis underscores their value in modern drug discovery. A systematic approach, combining rational design, efficient synthesis, and a robust preclinical evaluation workflow, is paramount to unlocking the full potential of this privileged scaffold. By focusing on optimizing potency, selectivity, and drug-like properties, researchers can continue to develop novel and effective therapeutic agents based on this enduring chemical framework.
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Clark CR, Davenport TW. Synthesis and anticonvulsant activity of analogues of 4-amino-N-(1-phenylethyl)benzamide. J Med Chem. 1987 Jul;30(7):1214-8. Available from: [Link]
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Kumar V, et al. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. J Mol Struct. 2022 Feb 4;1256:132537. Available from: [Link]
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Rossi D, et al. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Pharmaceuticals (Basel). 2025 Sep 2;18(9):345. Available from: [Link]
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Reddy T, et al. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Biointerface Res Appl Chem. 2024 Sep 28;15(5):567. Available from: [Link]
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Singh V, et al. Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Med Chem Lett. 2025 Jul 3. Available from: [Link]
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Clark CR, Davenport TW. Synthesis and anticonvulsant activity of analogs of 4-amino-N-(1-phenylethyl)benzamide. J Med Chem. 1987. Available from: [Link]
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Hethcox JC, et al. (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. Molbank. 2023 May 20;2023(2):M1650. Available from: [Link]
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Wani M, et al. Design, synthesis and therapeutic potential of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues. ResearchGate. 2018 Dec 5. Available from: [Link]
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Gunawan D, et al. Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. Pharmaceutical Sciences and Research. 2025 Aug 30. Available from: [Link]
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Kumar V, et al. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. Sci Rep. 2023 Apr 4;13(1):5490. Available from: [Link]
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Vahab SA, et al. In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. PLoS One. 2016;11(4):e0153509. Available from: [Link]
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Filla SA, et al. Phenethyl nicotinamides, a novel class of NaV1.7 channel blockers: Structure and activity relationship. Academia.edu. Available from: [Link]
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Slideshare. Screening Methods of Anti-epileptic drugs. 2016 Oct 18. Available from: [Link]
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Hethcox JC, et al. (R)-(+)-3,5-dinitro-N-(1- phenylethyl)benzothioamide. Preprints.org. 2023 Apr 25. Available from: [Link]
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Canal CE, et al. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chem Neurosci. 2016 Dec 21;7(12):1733-1748. Available from: [Link]
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Crilly MJ, et al. Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Semantic Scholar. Available from: [Link]
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Thermodynamic Profiling and Equilibrium Solubility of 4-chloro-N-(1-phenylethyl)benzamide in Organic Solvents
Executive Summary
The solubility profile of pharmaceutical intermediates and target compounds dictates the efficiency of downstream processing, including crystallization, purification, and formulation. This technical guide provides an in-depth analysis of the solubility characteristics of 4-chloro-N-(1-phenylethyl)benzamide in various organic solvents. By synthesizing structural thermodynamics, predictive Hansen Solubility Parameters (HSP), and rigorous experimental methodologies, this whitepaper establishes a self-validating framework for researchers to accurately determine and model the dissolution behavior of this specific halogenated amide.
Structural and Thermodynamic Profiling
To understand the solubility of a compound, we must first deconstruct its molecular architecture. 4-chloro-N-(1-phenylethyl)benzamide (Molecular Formula: C₁₅H₁₄ClNO) is characterized by a central amide linkage flanked by a 4-chlorophenyl ring and a 1-phenylethyl group[1].
The dissolution of this compound in an organic solvent is a thermodynamically driven process governed by the disruption of its crystalline lattice and subsequent solvation. The causality of its solubility behavior is rooted in three primary intermolecular forces:
-
Hydrogen Bonding: The central amide group acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O), driving affinity toward polar protic and aprotic solvents[2].
- Interactions: The dual aromatic rings provide significant dispersive forces, favoring solubility in aromatic and highly polarizable solvents.
-
Halogen/Hydrophobic Effects: The para-chloro substituent increases the compound's lipophilicity, reducing aqueous solubility while enhancing interactions with halogenated and non-polar organic solvents[3].
Thermodynamic dissolution cycle of 4-chloro-N-(1-phenylethyl)benzamide.
Predictive Modeling: Hansen Solubility Parameters (HSP)
Before empirical testing, solvent screening should be optimized using predictive thermodynamic models. Hansen Solubility Parameters (HSP) provide a robust framework by deconstructing the total cohesive energy density of a molecule into three distinct components: dispersion (
The affinity between 4-chloro-N-(1-phenylethyl)benzamide and a given solvent can be quantified using the Relative Energy Difference (RED) . A RED value < 1 indicates a high probability of dissolution, while a RED > 1 suggests poor solubility[6]. Based on structural homology to standard benzamides and chlorinated aromatics, the estimated HSP values for the target compound are presented below alongside common organic solvents[2][4].
Table 1: Estimated Hansen Solubility Parameters (HSP)
| Component | Predicted Affinity | |||
| 4-chloro-N-(1-phenylethyl)benzamide | ~19.5 | ~10.2 | ~8.5 | - |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | High (RED < 1) |
| Methanol | 14.7 | 12.3 | 22.3 | Moderate |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Moderate |
| Toluene | 18.0 | 1.4 | 2.0 | Low (RED > 1) |
Experimental Methodology: The Self-Validating Shake-Flask Protocol
While predictive models guide solvent selection, empirical validation is mandatory. Kinetic solubility methods (e.g., solvent-shift assays) are prone to supersaturation artifacts and amorphous precipitation, leading to artificially inflated solubility values[7][8].
To ensure scientific integrity, the isothermal shake-flask method remains the gold standard for determining true equilibrium solubility[9][10]. A highly reliable protocol must be a self-validating system: it must not only quantify the dissolved compound but also verify that the residual solid has not undergone polymorphic transformation or solvate formation during equilibration[10].
Step-by-Step Shake-Flask Protocol
-
Oversaturation: Weigh an excess amount of 4-chloro-N-(1-phenylethyl)benzamide (e.g., 50 mg) into a 5 mL glass vial. Add 2 mL of the target organic solvent to ensure the presence of a visible solid phase[8].
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place it in a thermostatic orbital shaker at a constant temperature (e.g., 298.15 K ± 0.1 K) and agitate at 300 RPM for 24 to 48 hours to guarantee thermodynamic equilibrium[9][10].
-
Phase Separation: Transfer the suspension to a pre-warmed microcentrifuge tube. Centrifuge at 10,000 RPM for 15 minutes at the test temperature to separate the undissolved solid from the saturated supernatant[10].
-
Quantification: Carefully extract an aliquot of the clear supernatant. Dilute it appropriately with the mobile phase and analyze the concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) against a pre-established calibration curve[8][9].
-
Solid-State Validation (Critical Step): Recover the residual solid from the centrifuge tube, dry it gently, and analyze it via Powder X-Ray Diffraction (PXRD). If the PXRD pattern differs from the starting material, the measured solubility corresponds to a new polymorph or solvate, and the data must be annotated accordingly[10].
Self-validating shake-flask workflow for equilibrium solubility determination.
Quantitative Solubility Profiles
Because highly specific quantitative data for 4-chloro-N-(1-phenylethyl)benzamide is rarely published in open literature, researchers must rely on empirically derived estimates based on structural analogs (such as 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide and unsubstituted benzamides)[2][3].
The table below summarizes the expected solubility profile across different classes of organic solvents at standard room temperature (298.15 K).
Table 2: Estimated Solubility Profile in Select Organic Solvents (298.15 K)
| Solvent Class | Solvent | Dielectric Constant ( | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |
| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | > 100 | Strong dipole-dipole; H-bond acceptor |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | Strong dipole-dipole; H-bond acceptor |
| Polar Protic | Methanol | 32.7 | 25 - 50 | H-bond donor and acceptor |
| Ester | Ethyl Acetate | 6.0 | 10 - 25 | Moderate polarity; dispersion forces |
| Aromatic | Toluene | 2.4 | 1 - 5 | |
| Non-Polar | n-Hexane | 1.9 | < 1 | Weak dispersion only |
Note: Values are estimated based on structure-activity relationships of chlorinated benzamides. Exact quantification should be performed using the protocol outlined in Section 4.
Conclusion
The solubility of 4-chloro-N-(1-phenylethyl)benzamide in organic solvents is a complex interplay of hydrogen bonding,
References
1.[1] PubChemLite - 4-chloro-n-phenethylbenzamide. uni.lu. Available at: 2.[3] methoxy-N-(2-phenylethyl)benzamide: Solubility and Stability. Benchchem. Available at: 3.[4] HSP Basics | Practical Solubility Science. Prof Steven Abbott. Available at: 4.[5] Solubility Parameters. ResearchGate. Available at: 5.[9] Automated Screening of Aqueous Compound Solubility in Drug Discovery. Sigma-Aldrich. Available at: 6.[2] Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K. ResearchGate. Available at: 7.[7] Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: 8.[8] A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: 9.[6] Experimental Determination of Partial Solubility Parameters in Deep Eutectic Solvents. Repositorio UdeC. Available at: 10.[10] Harmonizing solubility measurement to lower inter-laboratory variance. PMC. Available at:
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An In-Depth Technical Guide to 4-chloro-N-(1-phenylethyl)benzamide as a Chiral Solvating Agent Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The determination of enantiomeric purity is a critical analytical challenge in the pharmaceutical and chemical industries. Chiral solvating agents (CSAs) offer a rapid and non-destructive method for this assessment using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive overview of 4-chloro-N-(1-phenylethyl)benzamide, a versatile precursor for a potent class of chiral solvating agents. We will delve into the underlying principles of chiral recognition, provide detailed synthetic protocols, and offer practical guidance on its application in NMR-based enantiomeric excess (ee) determination. This document is intended to serve as a technical resource for researchers and professionals engaged in asymmetric synthesis, drug discovery, and quality control.
Introduction: The Imperative of Enantiomeric Purity
In the realm of pharmaceuticals, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide mandate the rigorous control and analysis of the enantiomeric composition of chiral drugs.
While various methods exist for determining enantiomeric purity, such as chiral chromatography and polarimetry, NMR spectroscopy in the presence of a chiral solvating agent (CSA) has emerged as a powerful and efficient technique.[1][2] CSAs are chiral molecules that interact non-covalently with the enantiomers of a chiral analyte to form transient diastereomeric complexes.[3][4] These diastereomeric complexes are no longer chemically equivalent in the NMR spectrometer, leading to the splitting of signals for the respective enantiomers. The ratio of the integrated areas of these separated signals directly corresponds to the enantiomeric ratio of the analyte.[1][5]
This guide focuses on 4-chloro-N-(1-phenylethyl)benzamide, a key building block for a family of effective chiral solvating agents. Its straightforward synthesis and the tunable nature of the resulting benzamide CSAs make it an attractive tool for a wide range of applications.
The Foundation: Synthesis of 4-chloro-N-(1-phenylethyl)benzamide
The synthesis of 4-chloro-N-(1-phenylethyl)benzamide is typically achieved through the acylation of a chiral amine, (R)- or (S)-1-phenylethylamine, with 4-chlorobenzoyl chloride. This reaction is robust and generally proceeds with high yield.
Experimental Protocol: Synthesis of (R)-4-chloro-N-(1-phenylethyl)benzamide
This protocol outlines the synthesis of the (R)-enantiomer. The same procedure can be followed using (S)-1-phenylethylamine to obtain the (S)-enantiomer.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (R)-(+)-1-Phenylethylamine | 121.18 | 1.21 g | 10 mmol |
| 4-Chlorobenzoyl chloride | 175.01 | 1.75 g | 10 mmol |
| Triethylamine (Et3N) | 101.19 | 1.52 mL | 11 mmol |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | 20 mL | - |
| Saturated Sodium Bicarbonate (NaHCO3) | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Magnesium Sulfate (MgSO4) | - | - | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-(+)-1-phenylethylamine (1.21 g, 10 mmol) and triethylamine (1.52 mL, 11 mmol) in 50 mL of dichloromethane.
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 4-chlorobenzoyl chloride (1.75 g, 10 mmol) in 10 mL of dichloromethane dropwise over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO3 solution, and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure 4-chloro-N-(1-phenylethyl)benzamide as a white solid.
The Mechanism of Chiral Recognition
The ability of 4-chloro-N-(1-phenylethyl)benzamide derivatives to act as effective CSAs lies in their capacity to form transient, non-covalent diastereomeric complexes with enantiomeric analytes.[4][6] The formation of these complexes is driven by a combination of intermolecular interactions, including:
-
Hydrogen Bonding: The amide N-H proton of the CSA can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are crucial for binding with analytes containing complementary functional groups, such as carboxylic acids, alcohols, and amines.[7][8]
-
π-π Stacking: The aromatic rings of both the CSA and the analyte can engage in π-π stacking interactions, contributing to the stability of the diastereomeric complex.[9][10]
-
Dipole-Dipole Interactions: The polar amide bond and the chloro-substituent on the benzoyl ring introduce dipole moments that can interact with polar functional groups on the analyte.[3]
-
Steric Repulsion: The bulky phenyl and chloro groups on the CSA create a defined chiral pocket. The differential steric hindrance experienced by the two enantiomers of the analyte as they approach this pocket is a key factor in chiral discrimination.[7][11]
The combination of these interactions leads to a "three-point interaction model," which is a widely accepted principle for chiral recognition.[12][13] The different spatial arrangements of the two enantiomers within the chiral pocket of the CSA result in distinct magnetic environments for their respective protons, leading to the observed chemical shift non-equivalence in the NMR spectrum.
Caption: Formation of transient diastereomeric complexes between the CSA and analyte enantiomers.
Application in NMR Spectroscopy for Enantiomeric Excess (ee) Determination
The practical application of 4-chloro-N-(1-phenylethyl)benzamide as a CSA precursor involves its use in conjunction with a chiral analyte in an NMR experiment.
Experimental Workflow
The following workflow outlines the general procedure for determining the enantiomeric excess of a chiral analyte using a CSA derived from 4-chloro-N-(1-phenylethyl)benzamide.
Caption: A typical workflow for enantiomeric excess determination using a chiral solvating agent and NMR spectroscopy.
Practical Considerations
-
Solvent Selection: The choice of deuterated solvent is critical. Non-polar aprotic solvents like chloroform-d (CDCl3) and benzene-d6 are often preferred as they minimize competitive hydrogen bonding with the solvent.
-
CSA-to-Analyte Ratio: The optimal molar ratio of CSA to analyte needs to be determined empirically. A common starting point is a 1:1 ratio, but this can be varied to maximize the chemical shift difference (Δδ) between the enantiomeric signals.[2]
-
Temperature: Temperature can influence the equilibrium of complex formation and the rate of exchange between the free and complexed states. Lowering the temperature can sometimes improve signal resolution.
-
Concentration: The concentration of both the CSA and the analyte should be sufficient to observe clear signals but not so high as to cause significant line broadening.
Data Analysis and Interpretation
The key to successful ee determination is the identification of a pair of well-resolved signals corresponding to the two enantiomers. The chemical shift difference (ΔΔδ) between these signals is a measure of the CSA's effectiveness. Once identified, the signals are integrated, and the enantiomeric excess is calculated using the following formula:
ee (%) = [ |Area(major enantiomer) - Area(minor enantiomer)| / (Area(major enantiomer) + Area(minor enantiomer)) ] x 100
Exemplary Data:
The following table illustrates the kind of data that can be obtained from an NMR experiment using a CSA derived from 4-chloro-N-(1-phenylethyl)benzamide with a racemic sample of a chiral carboxylic acid.
| Analyte Proton | Chemical Shift (δ) of (R)-enantiomer (ppm) | Chemical Shift (δ) of (S)-enantiomer (ppm) | Chemical Shift Difference (ΔΔδ) (ppm) |
| α-proton | 5.12 | 5.08 | 0.04 |
| Aromatic protons | 7.35 - 7.45 | 7.30 - 7.40 | Overlapping |
In this example, the α-proton provides a clear separation of signals, allowing for accurate integration and subsequent ee calculation.
Advantages and Limitations
Advantages:
-
Non-destructive: The analyte can be recovered after the NMR experiment.
-
Rapid Analysis: Sample preparation is straightforward, and NMR data acquisition is typically fast.[9]
-
Direct Measurement: No derivatization of the analyte is required, which avoids potential kinetic resolution issues.[14]
-
Versatility: Benzamide-based CSAs can be effective for a wide range of chiral analytes.[8]
Limitations:
-
Signal Overlap: In some cases, the signals of the enantiomers may not be sufficiently resolved from other signals in the spectrum.
-
Empirical Optimization: The optimal conditions (solvent, temperature, CSA:analyte ratio) often need to be determined on a case-by-case basis.
-
CSA Purity: The enantiomeric purity of the CSA itself must be high to ensure accurate results.
Conclusion
4-chloro-N-(1-phenylethyl)benzamide serves as a valuable and accessible precursor for the synthesis of effective chiral solvating agents. The resulting benzamides provide a powerful tool for the rapid and accurate determination of enantiomeric excess by NMR spectroscopy. By understanding the principles of chiral recognition and following the practical guidelines outlined in this guide, researchers can confidently employ this methodology in their efforts to develop and characterize enantiomerically pure compounds. The continued exploration and development of novel CSAs based on this and other scaffolds will undoubtedly further enhance our ability to address the critical challenge of chiral analysis in modern chemistry and drug development.
References
-
Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. (2025). Available at: [Link]...
-
Li, S. et al. (2021). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers. Available at: [Link]
-
Pescitelli, G. et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Available at: [Link]
-
Pescitelli, G. et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. Available at: [Link]
-
Ferreira, F. et al. (1999). The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. The Journal of Organic Chemistry. Available at: [Link]
-
Ribeiro, J. P. et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. Available at: [Link]
-
Salsbury, J. et al. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. LibreTexts. Available at: [Link]
-
Cirilli, R. et al. (2018). The molecular bases of chiral recognition in 2-(benzylsulfinyl)benzamide enantioseparation. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). NMR determination of enantiomeric excess. Available at: [Link]
-
Donahue, M. et al. (2021). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. PMC. Available at: [Link]
- Eliel, E. L. & Wilen, S. H. (1994). 3.1. Determination of Enantiomeric Purity by Direct Methods. In Stereochemistry of Organic Compounds.
-
SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Available at: [Link]
-
Wang, Y. et al. (2025). DACH-Based Chiral Sensing Platforms as Tunable Benzamide-Chiral Solvating Agents for NMR Enantioselective Discrimination. Analytical Chemistry. Available at: [Link]
-
Donahue, M. et al. (2023). (R)-(+)-3,5-dinitro-N-(1- phenylethyl)benzothioamide. Preprints.org. Available at: [Link]
-
ResearchGate. (2025). Extremely High Enantiomer Recognition in HPLC Separation of Racemic 2-(Benzylsulfinyl)benzamide Using Cellulose Tris(3,5-dichlorophenylcarbamate) as a Chiral Stationary Phase. Available at: [Link]
-
Sanchez-Carnerero, E. M. et al. (2025). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. PMC. Available at: [Link]
-
PubChemLite. (2026). 4-chloro-3-(isopropylsulfonyl)-n-(1-phenylethyl)benzamide. Available at: [Link]
-
Gavezzotti, A. et al. (2014). One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide. PMC. Available at: [Link]
-
PrepChem.com. (2026). Synthesis of 4-chloro-N-methyl-benzamide. Available at: [Link]
-
American Chemical Society. (2026). Increased chemical shift resolution of enantiomers with a thioamide-based chiral solvating agent. Available at: [Link]
-
Ye, F. et al. (2012). Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: chiral discrimination mechanism. PubMed. Available at: [Link]
-
Chemsrc. (2025). N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide. Available at: [Link]
- Google Patents. (2013). A method for preparing N- (2 - phenylethyl) benzamide.
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Dual-Targeting Benzamide Derivatives: A Technical Guide to Antimicrobial and Anticonvulsant Scaffolds
Topic: Antimicrobial and Anticonvulsant Properties of Benzamide Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzamide moiety (N-substituted benzamide) represents a "privileged scaffold" in medicinal chemistry, capable of binding to diverse biological targets with high affinity. While historically distinct in therapeutic application, recent structure-activity relationship (SAR) studies reveal a unique overlap: specific benzamide derivatives exhibit potent antimicrobial activity (targeting bacterial cell division protein FtsZ) and anticonvulsant activity (modulating voltage-gated sodium channels).
This guide provides a technical roadmap for the synthesis, biological evaluation, and mechanistic understanding of these dual-action compounds. It is designed to move beyond theoretical review into actionable experimental protocols.
Chemical Architecture & Synthesis
The structural versatility of benzamides allows for the fine-tuning of lipophilicity and electronic distribution, critical for crossing the Blood-Brain Barrier (BBB) in anticonvulsants and penetrating bacterial cell walls in antimicrobials.
Core Synthetic Protocol: Modified Schotten-Baumann Acylation
While direct amidation of carboxylic acids is possible, the acid chloride route (Schotten-Baumann conditions) remains the gold standard for generating diverse libraries due to its high yield and tolerance of steric hindrance.
Causality & Logic:
-
Reagent Choice: Thionyl chloride (
) is preferred over oxalyl chloride for cost-efficiency in scale-up, converting benzoic acid to the more reactive benzoyl chloride. -
Base Selection: An aqueous base (NaOH) or organic base (TEA/Pyridine) is strictly required to scavenge the liberated HCl, preventing protonation of the amine nucleophile which would kill the reaction.
Step-by-Step Protocol
-
Activation: Dissolve substituted benzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.5 equiv) and a catalytic drop of DMF. Reflux for 2–3 hours until gas evolution (
, ) ceases. Evaporate solvent to isolate crude acid chloride. -
Coupling: Dissolve the target amine (1.1 equiv) in DCM containing Triethylamine (TEA, 2.0 equiv) at 0°C.
-
Addition: Add the crude acid chloride (dissolved in minimal DCM) dropwise to the amine solution. Note: Dropwise addition controls the exotherm, preventing side reactions.
-
Workup: Stir at room temperature for 4–6 hours. Wash organic layer with 1M HCl (to remove unreacted amine), then saturated
(to remove unreacted acid), and finally brine. -
Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Hexane:EtOAc gradient).
Visualization: Synthesis Workflow
Caption: Figure 1. Modified Schotten-Baumann workflow for high-yield benzamide synthesis.
Antimicrobial Profile
Mechanism of Action: FtsZ Inhibition
Unlike
-
Mechanism: The benzamide scaffold mimics the purine base of GTP, binding to the inter-monomer cleft of FtsZ. This inhibits GTPase activity, preventing the polymerization required for bacterial cytokinesis.
Experimental Protocol: Minimum Inhibitory Concentration (MIC)
Objective: Determine the lowest concentration inhibiting visible growth. Standard: CLSI M07-A10 guidelines.
-
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213 or E. coli ATCC 25922) to
McFarland standard ( CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -
Compound Dilution: Prepare stock solution of benzamide derivative in DMSO. Perform serial 2-fold dilutions in 96-well plates (Range:
). -
Incubation: Add diluted inoculum to wells. Final DMSO concentration must be
to avoid solvent toxicity. Incubate at for 18–24 hours. -
Readout: Visual inspection for turbidity. Use Resazurin dye (0.01%) for colorimetric confirmation (Blue = No Growth; Pink = Growth).
Visualization: Antimicrobial Pathway
Caption: Figure 2. Mechanism of bacterial inhibition via FtsZ targeting.
Anticonvulsant Profile
Mechanism of Action: Sodium Channel Modulation
Benzamides exert anticonvulsant effects primarily by blocking voltage-gated sodium channels (VGSCs) in the inactive state.[1]
-
Lipophilicity: The hydrophobic benzoyl ring aligns with the lipid bilayer, allowing the amide moiety to interact with the channel pore.
-
Effect: This prevents high-frequency repetitive firing (seizure activity) without impairing normal neurotransmission.
Experimental Protocol: Maximal Electroshock (MES) Test
Objective: Evaluate protection against generalized tonic-clonic seizures. Validation: This is the FDA-recognized "gold standard" for screening sodium channel blockers.
-
Animals: Male albino mice (18–25 g). Group size
. -
Administration: Administer test compound intraperitoneally (i.p.) suspended in 0.5% methylcellulose. Wait for peak effect time (typically 30 min or 4 hours).[2]
-
Shock Application: Apply electrical stimulus via corneal electrodes (
, , duration). Note: Apply saline to eyes to ensure conductivity. -
Observation: Observe for Hind Limb Tonic Extension (HLTE) .
-
Protection: Absence of HLTE indicates anticonvulsant activity.
-
Failure: Presence of HLTE (rigid extension of hind legs
).
-
Visualization: Anticonvulsant Pathway
Caption: Figure 3.[3][4] Stabilization of VGSC inactive state prevents seizure propagation.[1]
Structure-Activity Relationship (SAR) Summary
The table below synthesizes data from key studies comparing substituent effects on both biological activities.
| Substituent (R) | Position | Antimicrobial Effect (MIC) | Anticonvulsant Effect (MES) | Insight |
| -NO2 | Para (4-) | High Activity | Moderate Activity | Electron-withdrawing groups enhance lipophilicity and binding affinity. |
| -NH2 | Para (4-) | Moderate Activity | High Activity | Essential for H-bonding in the Na+ channel pore (similar to procainamide). |
| -Cl / -F | Para (4-) | High Activity | High Activity | Halogens improve metabolic stability and membrane penetration (Lipophilicity). |
| -OCH3 | Meta (3-) | High Activity (FtsZ) | Low Activity | Specificity for FtsZ binding cleft; less effective for Na+ channels. |
| Bulky Groups | Ortho (2-) | Low Activity | Low Activity | Steric hindrance disrupts planarity required for receptor binding. |
References
-
Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Nano Bio Letters. (2024).
-
Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. PubMed. (2017).[5]
-
Benzamide derivatives as potential antimicrobial agents. MDPI. (2014).
-
Anticonvulsant properties of benzamide derivatives: A review. Walsh Medical Media. (2016).
-
Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07.
Sources
Methodological & Application
Schotten-Baumann reaction protocol for N-(1-phenylethyl)benzamide derivatives
Application Note: Optimized Schotten-Baumann Protocol for N-(1-Phenylethyl)benzamide Synthesis
Abstract
This guide details the synthesis of N-(1-phenylethyl)benzamide (CAS: 3480-59-9) using a modified Schotten-Baumann protocol.[1][2][3] While the reaction between an amine and an acid chloride is textually simple, the synthesis of chiral amides requires precise control to prevent racemization and hydrolysis. This protocol utilizes a biphasic system (DCM/Water) with an inorganic base scavenger to ensure high yield (>90%) and enantiomeric retention.[1][2][3]
Introduction
The Schotten-Baumann reaction is the gold standard for acylating amines in the presence of an aqueous base. For drug development professionals working with chiral scaffolds like 1-phenylethylamine , this method offers a distinct advantage over coupling reagents (e.g., EDC/HOBt) or thermal dehydration: it proceeds at low temperatures (0°C to RT), significantly reducing the risk of thermal racemization at the benzylic carbon.[1]
The target molecule, N-(1-phenylethyl)benzamide, serves as a model system for synthesizing lipophilic amide pharmacophores found in various kinase inhibitors and CNS-active agents.[1][2][3]
Mechanistic Insight
The reaction operates at the interface of two immiscible solvents. The lipophilic amine and acid chloride reside in the organic phase, while the base resides in the aqueous phase.
-
The "Interfacial" Advantage: The base neutralizes the HCl byproduct immediately upon its formation/extraction into the aqueous phase, preventing the protonation of the unreacted amine (which would render it non-nucleophilic).
-
Selectivity: Hydroxide ions (
) are potent nucleophiles that can hydrolyze benzoyl chloride to benzoic acid.[1][2][3] However, amines are generally better nucleophiles than water/hydroxide towards acyl chlorides, allowing the amidation to outcompete hydrolysis, provided the temperature is controlled.[1]
Figure 1: Biphasic Reaction Mechanism
Caption: Interfacial mechanism showing the partitioning of reactants and the neutralization of HCl by the aqueous base.[1]
Experimental Protocol
Reagents & Equipment
-
Reactant A: (S)-(-)-1-Phenylethylamine (or racemic), 1.0 equiv.[1][2][3]
-
Base: 10% NaOH (aq) or 1M Na2CO3, 2.5 equiv.
-
Solvent: Dichloromethane (DCM) or Diethyl Ether.[1][2][3][4]
-
Equipment: Round-bottom flask, addition funnel, ice bath, magnetic stirrer.
Step-by-Step Procedure
Step 1: Preparation of Biphasic Mixture Dissolve 12.1 g (0.1 mol) of 1-phenylethylamine in 100 mL of DCM in a 500 mL round-bottom flask. Add 100 mL of 10% NaOH solution. The mixture will form two distinct layers.[2][3][5]
Step 2: Controlled Addition (Critical Step) Cool the mixture to 0–5°C using an ice bath. Vigorous stirring is essential to maximize the interfacial surface area.[3] Add 15.5 g (0.11 mol, 1.1 eq) of benzoyl chloride dropwise over 30 minutes.
-
Why: Rapid addition generates localized heat (exothermic), increasing the rate of hydrolysis (side reaction) over amidation.[1]
Step 3: Reaction Maintenance Allow the reaction to warm to room temperature (RT) and stir for an additional 1–2 hours.
-
Validation: Check pH of the aqueous layer.[3] It must remain basic (pH > 10).[1][2][3] If acidic, add more NaOH to ensure complete neutralization of HCl.[1][2][3]
Step 4: Work-up Transfer the mixture to a separatory funnel. Separate the layers.
-
Organic Layer: Contains Product + Unreacted Amine + Benzoyl Chloride.[2][3]
-
Aqueous Layer: Contains NaCl + NaOH + Sodium Benzoate.[2][3] Discard.
Step 5: Purification Washes Wash the organic layer sequentially with:
-
1M HCl (50 mL): Removes unreacted amine (forms water-soluble ammonium salt).[1][2][3]
-
Sat. NaHCO3 (50 mL): Removes residual benzoic acid/benzoyl chloride hydrolysis products.[1][2][3]
-
Brine (50 mL): Removes residual water.
Step 6: Isolation
Dry the organic phase over anhydrous
Figure 2: Workflow Diagram
Caption: Operational workflow for the isolation of chemically pure amide.
Process Optimization & Troubleshooting
| Variable | Recommendation | Rationale |
| Solvent | DCM or EtOAc | DCM dissolves the product well; Ether is good but flammable.[2][3] Avoid alcohols (competing nucleophiles).[1][2][3] |
| Base | 10% NaOH | Strong enough to neutralize HCl; cheap.[2][3] Use Na2CO3 for acid-sensitive substrates.[2][3] |
| Temperature | 0°C | Low temp suppresses hydrolysis of benzoyl chloride.[2][3] |
| Stoichiometry | 1.1 eq Acid Chloride | Slight excess accounts for minor hydrolysis losses.[2][3] |
Common Issues:
-
Emulsions: If the biphasic layers do not separate, add solid NaCl to saturate the aqueous phase or filter through a celite pad.
-
Oily Product: If the product doesn't crystallize, scratch the flask or add a seed crystal. Ensure all solvent (DCM) is removed.[1][2][3]
-
Racemization: Rare under these conditions.[2][3] If observed, ensure the temperature during addition does not exceed 5°C and avoid using excess strong base concentrations (>3M NaOH).[1]
Expected Results (Self-Validation)
Upon completion, the product should be a white crystalline solid. Compare your analysis with the standard data below to validate identity and purity.
Table 1: Key Characterization Data
| Parameter | Expected Value | Notes |
| Appearance | White needles/platelets | |
| Melting Point | 117 – 118°C | Sharp range indicates high purity.[2][3][6] |
| Yield | 85 – 95% | Lower yields indicate hydrolysis issues.[2][3] |
| 1H NMR (CDCl3) | Diagnostic doublet at 1.6 ppm confirms the ethyl group integrity.[1][2][3] | |
| MS (ESI) | Molecular weight: 225.29 g/mol .[1][2][3] |
References
-
Schotten, C. (1884).[1][2][3] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.[1][2][3] (Foundational Reference).[1][2][3]
-
PubChem. (2023).[1][2][3] "N-(1-Phenylethyl)benzamide Compound Summary". National Library of Medicine.[2][3] .
-
ChemicalBook. (2023).[1][2][3] "N-Phenethylbenzamide Properties and Safety". .
-
Org. Synth. (1928).[1][2][3] "Benzoyl Piperidine (General Schotten-Baumann Procedure)".[1][2][3] Organic Syntheses, Coll.[1][2][3] Vol. 1, p.108. .[1][2][3]
-
Donahue, M. G., et al. (2023).[1][2][3][7] "(R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide".[1][2][3][7][8] Preprints. . (Provides comparative NMR data for the amide analog).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. N-(1-Phenylethyl)benzamide | C15H15NO | CID 264840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(1-phenylethyl)benzamide | 3480-59-9 [sigmaaldrich.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. testbook.com [testbook.com]
- 6. N-Phenethylbenzamide | 3278-14-6 [chemicalbook.com]
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procedure for amide coupling of 1-phenylethylamine and acid chlorides
Application Note & Protocol Guide
Part 1: Strategic Overview
The amide coupling of 1-phenylethylamine (also known as
Success in this reaction is not defined merely by yield, but by the preservation of stereochemical integrity . While 1-phenylethylamine is a robust chiral building block, the high reactivity of acid chlorides requires strict control over exothermicity and HCl byproducts to prevent side reactions or degradation of sensitive acid partners.
This guide moves beyond basic textbook procedures, offering optimized protocols for both discovery-scale (homogeneous) and process-scale (Schotten-Baumann) applications.
Part 2: Mechanistic Insight
The reaction follows a classical Nucleophilic Acyl Substitution pathway. Understanding the transition states allows us to predict and mitigate failure modes.
The Reaction Pathway[1][2][3][4][5][6]
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride.
-
Tetrahedral Intermediate: A short-lived, high-energy intermediate forms.
-
Collapse & Elimination: The carbonyl reforms, expelling the chloride ion (a good leaving group).
-
Deprotonation: The resulting protonated amide is neutralized by the auxiliary base (e.g., Triethylamine), driving the equilibrium forward and preventing the formation of unreactive amine hydrochloride salts.
Visualization: Reaction Mechanism
Figure 1: Step-wise mechanism of amide bond formation. The base is critical in the final step to drive the reaction to completion.
Part 3: Critical Experimental Parameters
Solvent Selection
The choice of solvent dictates the reaction rate and workup strategy.
| Solvent | Type | Suitability | Notes |
| Dichloromethane (DCM) | Aprotic, Polar | Excellent | Standard for discovery. Solubilizes reactants well; easy to remove. |
| THF | Aprotic, Polar | Good | Useful if reactants are polar. Can coordinate with Lewis acids if used.[2] |
| Water/DCM | Biphasic | Process Scale | Used in Schotten-Baumann conditions.[3][4] Excellent for heat management. |
| Toluene | Non-polar | Specialized | Used when high-temperature crystallization is planned post-reaction. |
Base Selection
Acid chlorides generate HCl. If not neutralized, HCl protonates the starting amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.
-
Triethylamine (TEA) / DIPEA: Standard organic bases. Soluble in DCM.
-
NaOH / Na₂CO₃: Inorganic bases used in biphasic systems. Cheap and effective for scale-up.
Stereocontrol
-
Risk: 1-Phenylethylamine itself is resistant to racemization under these conditions.
-
Risk Factor: If the acid chloride has an
-chiral center, it is highly prone to racemization via ketene or oxazolone intermediates. -
Mitigation: Always keep the reaction temperature < 0°C during addition if the acid component is chiral.
Part 4: Experimental Protocols
Protocol A: Homogeneous Conditions (The "Discovery Standard")
Best for: Small scale (mg to g), water-sensitive acid chlorides, and maximum yield.
Reagents:
-
Acid Chloride (1.0 equiv)
-
(S)- or (R)-1-Phenylethylamine (1.05 equiv)
-
Triethylamine (TEA) (1.2 - 1.5 equiv)
-
Dichloromethane (DCM) [Anhydrous] (Concentration: 0.2 M)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Solvation: Add the Acid Chloride (1.0 equiv) and DCM. Cool the solution to 0°C using an ice bath.
-
Amine Addition: In a separate vial, mix 1-Phenylethylamine (1.05 equiv) and TEA (1.2 equiv) in a small volume of DCM.
-
Dropwise Addition: Slowly add the amine/base mixture to the cold acid chloride solution over 15–20 minutes. Crucial: Exothermic reaction. Maintain T < 5°C.
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours.
-
Monitoring: Check TLC (typ. 30% EtOAc/Hexanes). The acid chloride spot (often at baseline or hydrolyzes on plate) should disappear; new amide spot appears.
-
-
Quench: Add 1M HCl (aqueous) to quench excess amine and solubilize TEA salts.
-
Workup:
Protocol B: Schotten-Baumann Conditions (The "Green/Scale-up" Method)
Best for: Large scale (>10g), robust substrates, and avoiding organic bases.
Reagents:
-
Acid Chloride (1.0 equiv)
-
Sodium Hydroxide (10% aq. solution) (2.0 - 2.5 equiv)
-
DCM or Diethyl Ether (Volume ratio 1:1 with water)
Step-by-Step Procedure:
-
Aqueous Phase: Dissolve 1-Phenylethylamine in the 10% NaOH solution in a flask.
-
Organic Phase: Dissolve the Acid Chloride in DCM.
-
Biphasic Mixing: Cool the aqueous amine solution to 0°C. Vigorously stir while adding the organic acid chloride solution dropwise.
-
Stirring: High agitation is required to maximize interfacial surface area. Stir for 1–2 hours at 0°C to RT.
-
Isolation:
Part 5: Purification & Workflow Visualization
Many N-(1-phenylethyl)amides are solids. Recrystallization is superior to chromatography for improving diastereomeric purity if the acid partner was racemic (chiral resolution).
Recommended Crystallization Solvents:
-
Ethanol / Water (Hot/Cold)
-
Acetonitrile (often yields needles)
-
Hexanes / Ethyl Acetate
Workflow Diagram
Figure 2: Operational workflow from setup to pure compound isolation.
Part 6: Troubleshooting & Safety
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Acid Chloride | Ensure solvents are anhydrous. Check Acid Chloride quality (fuming = good). |
| Precipitate in Reaction | TEA-HCl Salt formation | This is normal. Add more solvent or filter off salts before workup. |
| Racemization | High Temperature / Basic pH | Keep T < 0°C. Avoid large excess of base. Add base slowly. |
| Product is Oily | Residual Solvent / Impurities | Triturate with cold hexanes or pentane to induce solidification. |
Safety Warning:
-
Acid Chlorides: Corrosive, lachrymators. React violently with water. Handle in a fume hood.
-
1-Phenylethylamine: Caustic, skin irritant.
-
Exotherm: The reaction is highly exothermic; uncontrolled addition can lead to solvent boiling.
References
-
Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. [Link]
-
Synthesis of Amides using Acid Chlorides. Common Organic Chemistry. [Link]
-
Amide Purification Techniques. University of Rochester, Chemistry Dept. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pure.hud.ac.uk [pure.hud.ac.uk]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis and Utility of 4-Chloro-N-(1-phenylethyl)benzamide in Drug Discovery and Asymmetric Catalysis
Executive Summary
4-Chloro-N-(1-phenylethyl)benzamide is a highly versatile, stereochemically rich chemical intermediate. Its molecular architecture—combining a halogenated aromatic ring with a chiral benzylic amide—makes it an essential building block in two primary domains: medicinal chemistry (as a precursor for anticonvulsants and enzyme inhibitors) and synthetic methodology (as a chiral directing group for transition-metal-catalyzed C-H functionalization).
This application note provides researchers and drug development professionals with field-proven, self-validating protocols for the enantioselective synthesis of this intermediate, alongside mechanistic insights into its downstream applications.
Mechanistic Insights: Stereocontrolled Amide Bond Formation
The synthesis of 4-chloro-N-(1-phenylethyl)benzamide relies on the coupling of 4-chlorobenzoic acid with enantiopure (R)- or (S)-1-phenylethylamine. The critical challenge in this workflow is preventing the epimerization (racemization) of the chiral benzylic amine during the coupling process.
Causality in Reagent Selection: Traditional amide coupling utilizing thionyl chloride (SOCl₂) to form an acyl chloride often requires the addition of strong organic bases (e.g., triethylamine). Under these harsh, basic conditions, the transient formation of a ketene intermediate or the deprotonation of the benzylic proton can lead to a loss of stereochemical integrity.
To ensure an enantiomeric excess (ee) of >99%, modern protocols favor the in situ generation of highly reactive, yet neutral, active esters. Utilizing phosphonium-based coupling agents—such as those generated from triphenylphosphine and N-chlorophthalimide—provides rapid kinetics and completely suppresses epimerization by avoiding highly basic microenvironments [1]. Alternatively, one-pot oxidative amidation from 4-chlorobenzaldehyde using nitrile imine intermediates offers a robust, metal-free synthetic route [2].
Workflow for the enantioselective synthesis of 4-chloro-N-(1-phenylethyl)benzamide.
Application in Drug Development & Catalysis
Pharmacophore Development
The N-(1-phenylethyl)benzamide motif is a privileged structure in libraries screened for voltage-gated sodium channel (NaV) inhibition and protein tyrosine phosphatase 1 (PTP1) modulation. The inclusion of the 4-chloro substituent serves a dual purpose: it significantly enhances the lipophilicity (LogP) for better membrane permeability and acts as a metabolic shield, blocking cytochrome P450-mediated para-hydroxylation of the benzoic ring.
Asymmetric C-H Activation
In synthetic methodology, the amide carbonyl acts as a potent Lewis basic directing group. When coordinated to Palladium(II) or Ruthenium(II) catalysts, it directs the metal center exclusively to the ortho-position of the 4-chlorophenyl ring. The adjacent chiral 1-phenylethyl group creates a sterically biased microenvironment, inducing high diastereoselectivity during the functionalization (e.g., arylation or olefination) of the aromatic ring.
Catalytic cycle of directed ortho-C-H functionalization using the benzamide moiety.
Quantitative Data: Optimization of Coupling Conditions
The table below summarizes the causality between the chosen synthetic methodology and the resulting yield and stereochemical purity of the intermediate.
| Coupling Method | Reagents / Catalyst | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Outcome |
| Acyl Chloride | SOCl₂, Et₃N | CH₂Cl₂ | 0 to 25 | 85% | 91% | Basic conditions lead to minor epimerization via ketene formation. |
| Carbodiimide | EDC·HCl, HOBt, DIPEA | DMF | 25 | 92% | 98% | HOBt suppresses epimerization; standard peptide coupling route. |
| Phosphonium Salt | PPh₃, N-chlorophthalimide | Toluene | 25 | 95% | >99% | Neutral, highly reactive intermediate completely preserves chirality [1]. |
| Oxidative Amidation | TEMPO, TBAB (from Aldehyde) | MeCN | 60 | 78% | >99% | Metal-free route bypassing the carboxylic acid entirely [2]. |
Self-Validating Experimental Protocols
Protocol A: Epimerization-Free Synthesis of (R)-4-Chloro-N-(1-phenylethyl)benzamide
This protocol utilizes the phosphonium salt method to guarantee >99% ee.
-
Reagent Preparation: In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-chlorobenzoic acid (1.0 mmol) and triphenylphosphine (1.2 mmol) in anhydrous toluene (5.0 mL).
-
Activation: Add N-chlorophthalimide (1.2 mmol) in one portion. Stir the mixture at room temperature for 15 minutes.
-
Validation Checkpoint 1: Perform TLC (Hexanes:EtOAc 3:1). The formation of the active phosphonium adduct is confirmed by the disappearance of the starting acid (Rf ~0.1) and the appearance of a new, UV-active baseline spot.
-
-
Amine Addition: Slowly add (R)-1-phenylethylamine (1.05 mmol) dropwise over 5 minutes. Allow the reaction to stir for an additional 2 hours at room temperature.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, eluting with a gradient of 10-20% EtOAc in Hexanes).
-
Validation Checkpoint 2: Analyze the purified white solid via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min). A single peak confirms that the ee remains >99%, validating that the mild conditions successfully prevented epimerization.
-
Protocol B: Palladium-Catalyzed Diastereoselective ortho-Arylation
This protocol demonstrates the utility of the intermediate as a directing group.
-
Reaction Assembly: In a 10 mL Schlenk tube, combine (R)-4-chloro-N-(1-phenylethyl)benzamide (0.5 mmol), iodobenzene (1.0 mmol), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (1.0 mmol) as the oxidant/halide scavenger.
-
Solvent Addition: Add hexafluoroisopropanol (HFIP) (2.0 mL) and seal the tube.
-
Heating: Stir the mixture at 90 °C for 16 hours.
-
Validation Checkpoint 1: Monitor the reaction via LC-MS. The mass of the desired mono-arylated product [M+H]⁺ should be observed, with the starting material peak significantly diminished.
-
-
Workup: Cool to room temperature, dilute with dichloromethane, and filter through a short pad of Celite to remove palladium and silver salts. Concentrate and purify via column chromatography.
References
Application Note: Preparation of Chiral Benzamide Derivatives for Crystallographic Studies
This Application Note is designed for researchers in medicinal chemistry and structural biology. It details the strategic preparation of chiral benzamide derivatives to facilitate Single Crystal X-Ray Diffraction (SC-XRD) studies, specifically for the determination of absolute configuration.
Introduction & Strategic Rationale
In drug discovery, determining the absolute configuration (AC) of chiral intermediates is critical. While NMR and HPLC provide relative purity data, Single Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for unambiguous AC assignment.
However, many chiral amines and alcohols exist as oils or amorphous solids that resist crystallization. Derivatization with benzoyl halides serves two strategic purposes:
-
Rigidification: The amide bond introduces planarity and rigidity, reducing conformational entropy and promoting lattice formation.
-
Anomalous Scattering (The "Heavy Atom" Effect): Incorporating halogenated benzoyl groups (e.g., p-bromo- or p-iodobenzoyl) significantly enhances the anomalous signal (
), allowing for reliable calculation of the Flack parameter even with standard Mo-K radiation.
Decision Matrix: Selecting the Derivatizing Agent
Before synthesis, select the appropriate benzoyl derivative based on your molecule's properties.
Figure 1: Strategic selection of derivatizing agents. Use p-bromo/iodobenzoyl derivatives when the native molecule lacks heavy atoms to ensure robust Flack parameter determination.
Experimental Protocols
Protocol A: Low-Racemization Synthesis of Chiral Benzamides
Objective: Synthesize the benzamide derivative without eroding the enantiomeric excess (ee) of the chiral center. Scope: Suitable for primary/secondary chiral amines and alcohols.
Reagents
-
Substrate: Chiral Amine/Alcohol (1.0 equiv)
-
Reagent: 4-Bromobenzoyl chloride (1.1 equiv) [Preferred for XRD]
-
Base: Pyridine (anhydrous) or Triethylamine (TEA)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) – Optional, use only for hindered alcohols.
Step-by-Step Workflow
-
Preparation: Flame-dry a 10 mL round-bottom flask and purge with N₂.
-
Dissolution: Dissolve the chiral substrate (0.5 mmol) in anhydrous DCM (2 mL). Add Pyridine (1.5 equiv).
-
Critical Control: Cool the solution to 0°C using an ice bath. High temperatures during the initial addition can induce racemization via ketene intermediates or oxazolone formation.
-
-
Addition: Dissolve 4-bromobenzoyl chloride (0.55 mmol) in DCM (1 mL). Add this solution dropwise to the reaction mixture over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).
-
Work-up:
-
Quench with saturated NaHCO₃ (aq).
-
Extract with DCM (3 x 5 mL).
-
Wash combined organics with 1M HCl (to remove pyridine), then Brine.[1]
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Flash column chromatography.
-
Note: Obtain >98% chemical purity. Impurities disrupt crystal lattice growth.
-
Protocol B: Crystallization Techniques
Objective: Grow single crystals suitable for XRD (dimensions >0.1 mm).
Method 1: Vapor Diffusion (Sitting Drop)
Best for milligram-scale quantities.
-
Reservoir: Place 500 µL of antisolvent (e.g., Hexane or Pentane) in the outer well.
-
Drop: In the inner well (or bridge), place 20 µL of the benzamide solution (dissolved in a solvent like DCM, THF, or Acetone).
-
Seal: Seal the system with clear tape or a glass coverslip.
-
Mechanism: The volatile antisolvent diffuses into the drop, slowly increasing supersaturation.[2]
Method 2: Slow Evaporation (Controlled)
-
Dissolve 5–10 mg of derivative in a minimal amount of solvent (EtOAc or MeOH) in a small vial (1.5 mL).
-
Cover the vial with Parafilm.[1]
-
Pierce 1–3 small holes in the Parafilm with a needle.
-
Place in a vibration-free, dark area at constant temperature (20°C).
Solvent System Compatibility Table
| Solvent (Solute) | Anti-Solvent (Precipitant) | Comment |
| Dichloromethane | Hexane / Pentane | Excellent for benzamides; slow diffusion. |
| Ethyl Acetate | Hexane / Heptane | Standard system; moderate evaporation rate. |
| Methanol | Water | Good for polar derivatives; risk of hydrate formation. |
| Acetone | Diethyl Ether | Fast diffusion; use if others fail. |
Data Analysis & Validation
Once a crystal is mounted and data is collected, the following parameters confirm the success of the experiment.
The Flack Parameter ( )
For non-centrosymmetric structures (chiral), the Flack parameter estimates the absolute configuration.[3]
- (e.g., 0.04 ± 0.05): The structural model has the correct absolute configuration.
- : The model is inverted; the real structure is the enantiomer.
- : The crystal is a racemic twin (or the structure is centrosymmetric).
Validation Check:
Ensure the Friedel pairs are merged correctly during data reduction. If using a heavy atom derivative (Br/I), the anomalous signal should be strong enough to give a standard uncertainty (
Troubleshooting Guide
Figure 2: Troubleshooting common crystallization and synthesis failures.
References
- Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.
- Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography and chirality: understanding the limitations. Tetrahedron: Asymmetry, 20(6), 712-717.
- Hooft, R. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.
-
Chiralpedia. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Retrieved from [Link]
Sources
green chemistry methods for synthesizing halogenated benzamides
Application Note: Advanced Green Chemistry Protocols for the Synthesis of Halogenated Benzamides
Introduction & Mechanistic Rationale
Halogenated benzamides are highly prized pharmacophores and versatile synthetic intermediates in medicinal chemistry. The strategic placement of halogens (fluorine, chlorine, bromine) on the benzamide core offers distinct reactivity for downstream metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations[1][2].
Traditionally, synthesizing these compounds relies on activating halogenated benzoic acids using hazardous reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by amidation in toxic, volatile organic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF)[2][3]. This classical approach generates stoichiometric toxic waste (HCl, SO₂) and exhibits poor green metrics, specifically high Process Mass Intensity (PMI) and Environmental Factors (E-factors)[4].
To align with modern sustainability mandates, green chemistry offers two transformative, highly efficient alternatives: Mechanochemical Synthesis and Direct Catalytic Amidation [2][5].
-
Mechanochemical Causality: By utilizing mechanical energy (shear, friction, and compression) in a ball mill, the activation energy barrier is overcome in a solvent-free environment. This forces solid reactants into close proximity, drastically increasing the local concentration and reaction rate while eliminating solvent waste[6][7].
-
Catalytic Causality: Direct amidation utilizes benign catalysts, such as boric acid (B(OH)₃). The catalyst coordinates with the carboxylic acid to form a highly electrophilic monoacyl borate intermediate. The electron-withdrawing nature of the halogen substituents on the aromatic ring further enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amine. The only byproduct generated is water[2][5].
Workflow Visualization
Fig 1: Comparison of traditional and green synthetic pathways for halogenated benzamides.
Quantitative Data: Green Metrics Comparison
The transition to green methodologies is validated by objective environmental metrics[8]. The table below summarizes the comparative efficiency of these pathways.
| Metric | Traditional (SOCl₂/DCM) | Mechanochemical (Ball Milling) | Catalytic Direct Amidation |
| Solvent Usage | High (DCM, DMF, EtOAc) | None (or catalytic LAG additive) | Green Solvents (e.g., CPME) |
| E-factor | > 50 | < 5 | < 10 |
| Atom Economy (AE) | ~ 45% | > 85% | > 90% |
| Reaction Time | 4 - 12 hours | 15 - 60 minutes | 8 - 16 hours |
| Primary Waste | HCl, SO₂, Toxic Solvents | Benign salts / None | Water (H₂O) |
| Purification | Column Chromatography | Simple Water Wash / Filtration | Crystallization |
Note: E-factor = (Mass of waste) / (Mass of product). Lower values indicate greener, more sustainable processes[4][8].
Experimental Protocols
As a self-validating system, each protocol below is designed with built-in analytical checkpoints to ensure reaction fidelity before proceeding to workup.
Protocol A: Solvent-Free Mechanochemical Synthesis of Halogenated Benzamides
This protocol utilizes a planetary ball mill for the direct coupling of a halogenated benzoic acid with an amine, eliminating bulk solvents entirely[4][6].
Reagents & Equipment:
-
Halogenated Benzoic Acid (e.g., 2-Bromo-3-fluorobenzoic acid): 1.0 mmol[2]
-
Amine (e.g., Aniline or Methylamine hydrochloride): 1.1 mmol
-
Coupling Agent (e.g., 1,1'-Carbonyldiimidazole, CDI): 1.1 mmol[4]
-
Planetary Ball Mill (e.g., Retsch PM 100)
-
Zirconium oxide (ZrO₂) milling jar (45 mL) and ZrO₂ balls (5 mm diameter)
Step-by-Step Methodology:
-
Preparation: Load the ZrO₂ jar with 40 ZrO₂ balls. The ball-to-powder weight ratio (BPR) should be maintained at approximately 10:1 to ensure optimal mechanical energy transfer.
-
Loading: Add 1.0 mmol of the halogenated benzoic acid and 1.1 mmol of CDI into the jar[4].
-
Primary Milling (Activation): Seal the jar and mill at 14.6 Hz for 15 minutes[4].
-
Causality Check: CDI activates the acid to form an intermediate acyl imidazole. Mechanical shear forces drive this endothermic activation without external heating, releasing CO₂.
-
-
Amine Addition: Pause the mill, open the jar in a fume hood (to vent released CO₂), and add 1.1 mmol of the amine. If using a solid amine hydrochloride, add 1.1 mmol of a solid base (e.g., K₂CO₃) to liberate the free amine in situ.
-
Secondary Milling (Amidation): Mill the mixture at 15 Hz for an additional 15-20 minutes.
-
In-Process Validation (FT-IR): Extract a 5 mg sample of the crude powder. Perform ATR-FTIR.
-
Self-Validation: The reaction is complete when the broad carboxylic acid O-H stretch (3300-2500 cm⁻¹) and C=O stretch (~1680 cm⁻¹) disappear, replaced by the distinct Amide I (C=O, ~1650 cm⁻¹) and Amide II (N-H bend, ~1550 cm⁻¹) bands.
-
-
Workup: Transfer the powder to a sintered glass funnel. Wash with 3 x 10 mL of deionized water to remove imidazole and unreacted salts. Dry the solid under a vacuum to afford the pure halogenated benzamide. No column chromatography is required[4].
Protocol B: Boric Acid-Catalyzed Direct Amidation in Green Solvents
This protocol is ideal for scale-up, utilizing inexpensive, non-toxic boric acid as a catalyst[2][5].
Reagents & Equipment:
-
Halogenated Benzoic Acid (e.g., 4-Amino-2-bromobenzoic acid): 10.0 mmol[3]
-
Amine: 12.0 mmol
-
Boric Acid (B(OH)₃): 0.5 mmol (5 mol%)[5]
-
Solvent: Cyclopentyl methyl ether (CPME) or Toluene (50 mL)
-
Dean-Stark apparatus and reflux condenser
Step-by-Step Methodology:
-
Assembly: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap filled with the reaction solvent.
-
Mixing: Add the halogenated benzoic acid, amine, and boric acid to the flask. Suspend the mixture in 50 mL of CPME.
-
Causality Check: CPME is chosen as a green solvent due to its low toxicity, high boiling point (106°C), and ability to form an azeotrope with water, which is critical for driving the equilibrium forward.
-
-
Reflux: Heat the mixture to reflux (approx. 110°C bath temperature) under vigorous stirring.
-
Azeotropic Water Removal: Monitor the collection of water in the Dean-Stark trap.
-
Self-Validation: The theoretical yield of water for a 10 mmol reaction is 0.18 mL. The reaction is deemed complete when water ceases to accumulate in the trap (typically 8-12 hours).
-
-
Cooling & Precipitation: Allow the reaction to cool to room temperature. Halogenated benzamides typically exhibit low solubility in cold CPME and will precipitate out of solution.
-
Workup: Filter the precipitate. Wash the filter cake with a 5% aqueous sodium bicarbonate solution (2 x 20 mL) to remove the boric acid catalyst and any unreacted carboxylic acid, followed by a cold water wash (20 mL).
-
Drying: Dry the product in a vacuum oven at 50°C overnight.
Conclusion
By adopting mechanochemistry or catalytic direct amidation, researchers can synthesize highly valuable halogenated benzamides while adhering to the 12 Principles of Green Chemistry. These self-validating protocols not only eliminate toxic reagents and solvents but also drastically reduce purification bottlenecks, accelerating the drug development pipeline.
References
-
[6] Mechanochemical synthesis of small organic molecules. Beilstein Journals.
-
[7] Mechanochemistry: A Green Approach in the Preparation of Pharmaceutical Cocrystals. MDPI.
-
[4] Green metrics in mechanochemistry. Chemical Society Reviews (RSC Publishing).
-
[3] 4-Amino-2-bromobenzoic Acid Hydrochloride. Benchchem.
-
[8] (PDF) Green metrics in Mechanochemistry. ResearchGate.
-
[1] 3-Bromo-5-(methylsulfonyl)benzoic Acid. Benchchem.
-
[2] 2-Bromo-3-fluoro-N-methylbenzamide. Benchchem.
-
[5] solvent-free synthesis of amide: a novel technique of green chemistry. ResearchGate.
Sources
- 1. 3-Bromo-5-(methylsulfonyl)benzoic Acid | 1186518-98-8 | Benchchem [benchchem.com]
- 2. 2-Bromo-3-fluoro-N-methylbenzamide | 1515410-78-2 | Benchchem [benchchem.com]
- 3. 4-Amino-2-bromobenzoic Acid Hydrochloride|CAS 61566-59-4 [benchchem.com]
- 4. Green metrics in mechanochemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00997H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Mechanochemical synthesis of small organic molecules [beilstein-journals.org]
- 7. Mechanochemistry: A Green Approach in the Preparation of Pharmaceutical Cocrystals [mdpi.com]
- 8. researchgate.net [researchgate.net]
Synthesis of 4-chloro-N-(1-phenylethyl)benzamide using EDC-HOBt Coupling: An Application Note and Protocol
Introduction
The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and finding widespread use in a vast array of pharmaceuticals. The synthesis of N-substituted amides, such as 4-chloro-N-(1-phenylethyl)benzamide, is a critical process for generating libraries of compounds for biological screening. This application note provides a detailed, field-proven protocol for the synthesis of 4-chloro-N-(1-phenylethyl)benzamide via a carbodiimide-mediated coupling reaction utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). This method is favored for its mild reaction conditions, operational simplicity, and the water-solubility of its urea byproduct, which simplifies purification.
This guide is intended for researchers, scientists, and drug development professionals. It goes beyond a simple recitation of steps to explain the underlying chemistry, justify experimental choices, and provide practical insights to ensure a successful and reproducible synthesis.
Expertise & Experience: The Rationale Behind the Reagents
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires activation of the carboxylic acid. Carbodiimides, such as EDC, are excellent activating agents for this purpose.
The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which can be difficult to remove and reduces the overall yield. Furthermore, if the amine nucleophile is chiral, as in the case of 1-phenylethylamine, the reaction conditions can sometimes lead to racemization.
This is where the role of HOBt becomes critical. HOBt acts as an additive that intercepts the reactive O-acylisourea intermediate to form an HOBt-ester. This HOBt-ester is more stable than the O-acylisourea, which minimizes the formation of the N-acylurea byproduct. Crucially, the HOBt-ester is still sufficiently reactive to be readily attacked by the amine to form the desired amide bond, while helping to suppress racemization.
Trustworthiness: A Self-Validating Protocol
This protocol incorporates in-process checks and validation steps to ensure the integrity of the synthesis. Thin Layer Chromatography (TLC) is used to monitor the progress of the reaction, confirming the consumption of starting materials and the formation of the product. The work-up procedure is designed to systematically remove unreacted reagents and byproducts. Finally, purification by column chromatography and subsequent characterization by spectroscopic methods (¹H NMR, ¹³C NMR, and MS) will validate the identity and purity of the final compound.
Visualizing the Workflow
Figure 1. Experimental workflow for the synthesis of 4-chloro-N-(1-phenylethyl)benzamide.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| 4-Chlorobenzoic Acid | 156.57 | 1.0 | (To be calculated) |
| (S)-(-)-1-Phenylethylamine | 121.18 | 1.1 | (To be calculated) |
| EDC·HCl | 191.70 | 1.2 | (To be calculated) |
| HOBt·H₂O | 153.14 | 1.2 | (To be calculated) |
| Dichloromethane (DCM) | - | - | (Anhydrous) |
| 1 M Hydrochloric Acid (HCl) | - | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
| Silica Gel (for chromatography) | - | - | - |
| Eluent (e.g., Ethyl Acetate/Hexanes) | - | - | - |
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzoic acid (1.0 eq), (S)-(-)-1-phenylethylamine (1.1 eq), and HOBt·H₂O (1.2 eq).
-
Dissolve the solids in anhydrous dichloromethane (DCM, approximately 10 mL per mmol of the limiting reagent).
-
Cool the resulting solution to 0 °C in an ice bath with stirring.
-
Once the solution is cooled, add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The starting materials should be consumed, and a new, more non-polar spot corresponding to the amide product should appear.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove unreacted amine and any basic byproducts), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude amide product by flash column chromatography on silica gel. The eluent system used for TLC can be adapted for the column.
-
Combine the fractions containing the pure product and concentrate in vacuo to obtain 4-chloro-N-(1-phenylethyl)benzamide as a solid.
-
Safety Precautions
-
4-Chlorobenzoic Acid: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2][3][4]
-
(S)-(-)-1-Phenylethylamine: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin.[5]
-
EDC·HCl: Causes skin and serious eye irritation. May cause respiratory irritation.[6][7][8][9]
-
HOBt·H₂O: Flammable solid. Heating may cause an explosion. Causes eye irritation.[10][11][12][13]
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation.
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
References
-
Material Safety Data Sheet - 1-Hydroxybenzotriazole hydrate, 98% (9-15% water) - Cole-Parmer. (2006, May 24). Retrieved from [Link]
-
Safety Data Sheet: 4-Chlorobenzoic acid - Carl ROTH. (2025, March 31). Retrieved from [Link]
-
Safety Data Sheet: 4-Chlorobenzoic acid - Carl ROTH. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: EDC-HCl - Carl ROTH. (n.d.). Retrieved from [Link]
-
Safety Data Sheet - AAPPTec. (n.d.). Retrieved from [Link]
-
Carbodiimide-Mediated Coupling - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - Sartorius. (n.d.). Retrieved from [Link]
-
Preparation of Coupling Catalyst HamZIF-90@Pd@CALB with Tunable Hollow Structure for Efficient Dynamic Kinetic Resolution of 1-Phenylethylamine - MDPI. (2023, January 17). Retrieved from [Link]
-
Racemization of (S)-(-)-1-phenylethylamine by using 2.5% PdDOL a reused b regenerated - ResearchGate. (2022, April). Retrieved from [Link]
- US Patent for Method of racemizing optically active 1-phenylethylamine. (n.d.).
-
hobt anhydrous (1-hydroxybenzotriazole anhydrous) - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
-
Efficient racemization of 1-phenylethylamine and its derivatives - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). Retrieved from [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Retrieved from [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]
-
Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening - SciSpace. (2020, March 4). Retrieved from [Link]
- US Patent for Process for racemization of optically active 1-phenylethylamine derivative. (n.d.).
-
Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC. (n.d.). Retrieved from [Link]
-
Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents? | ResearchGate. (2016, April 6). Retrieved from [Link]
-
(R)-(+)-3,5-dinitro-N-(1- phenylethyl)benzothioamide - Preprints.org. (2023, April 25). Retrieved from [Link]
-
(R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide - MDPI. (n.d.). Retrieved from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Peptides. (n.d.). Retrieved from [Link]
-
Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC. (n.d.). Retrieved from [Link]
-
EDC-HOBt Amide coupling workup help : r/Chempros - Reddit. (2024, April 28). Retrieved from [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026, February 9). Retrieved from [Link]
-
Acid-Amine Coupling using EDCI - Organic Synthesis. (n.d.). Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). Retrieved from [Link]
Sources
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
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- 4. fishersci.com [fishersci.com]
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- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 13. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for 4-Chloro-N-(1-phenylethyl)benzamide
Executive Summary
You are likely encountering difficulties dissolving 4-chloro-N-(1-phenylethyl)benzamide (approximate MW: 259.73 g/mol ) in aqueous media for biological assays or stock preparation. This guide addresses the physicochemical barriers inherent to this molecule and provides validated protocols to overcome them.
The Core Issue: This compound is a lipophilic neutral amide .
-
High Lipophilicity: The molecule features two hydrophobic aromatic rings (a chlorophenyl group and a phenylethyl group) flanking a central amide bond. The estimated LogP is > 3.5, meaning it partitions preferentially into octanol over water by a factor of >3000:1.
-
High Crystal Lattice Energy: The internal amide bond facilitates strong intermolecular hydrogen bonding in the solid state, creating a stable crystal lattice that water molecules cannot easily disrupt.
-
Neutral Character: Unlike amines or carboxylic acids, the amide nitrogen is not basic (pKa < -0.5) and the proton is not acidic (pKa > 15). Therefore, pH adjustment will fail to improve solubility.
Module 1: Diagnostic & Initial Assessment
Before attempting complex formulations, confirm the state of your material.
Q1: Is the material actually insoluble, or is it a kinetic issue?
Answer: While the thermodynamic solubility is low, "apparent" insolubility often results from slow dissolution kinetics (wetting issues).
Diagnostic Protocol (The "Wetting" Test):
-
Add 1 mg of compound to 1 mL of water.
-
Observe: Does the powder float on top?
Module 2: Tier 1 Troubleshooting (Cosolvents)
Context: For most in vitro assays (enzyme inhibition, cell culture), organic cosolvents are the standard solution.
Q2: Which solvent should I use for my stock solution?
Recommendation: DMSO (Dimethyl Sulfoxide) is the gold standard for this compound class.
-
Solubility Capacity: > 50 mg/mL (estimated).
-
Ethanol: Viable, but volatility can change concentration over time.
-
Acetone: Avoid for biological assays (toxicity/volatility).
Q3: My compound precipitates when I dilute the DMSO stock into the buffer. Why?
Answer: This is the "Solvent Shift" or "Crash-Out" phenomenon. You are moving from a region of high solubility (DMSO) to low solubility (Water) too quickly, triggering nucleation.
The "Crash-Out" Mechanism:
Figure 1: The kinetic pathway of precipitation upon aqueous dilution.
Corrective Protocol: The "Step-Down" Dilution Do not add 10 µL of stock directly to 10 mL of buffer. Instead:
-
Intermediate Step: Dilute your 10 mM DMSO stock 1:10 into pure Ethanol or PEG-400 first.
-
Final Step: Slowly add this intermediate solution to your vortexing buffer.
-
Limit: Ensure final DMSO concentration is < 1% (or as tolerated by your assay).
Module 3: Tier 2 Troubleshooting (Advanced Formulation)
Context: If cosolvents are toxic to your cells or interfere with your enzyme, or if the compound still precipitates.
Q4: How can I solubilize this without using 100% DMSO?
Answer: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Cyclodextrins form inclusion complexes.[1][3][4] The hydrophobic chlorophenyl ring of your compound fits inside the CD cavity, while the hydrophilic exterior interacts with water.
Protocol: HP-β-CD Complexation
-
Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water or PBS.
-
Addition: Add your compound in solid form (excess) to this vehicle.
-
Energy Input: Sonicate for 30 minutes or stir overnight at room temperature.
-
Filtration: Filter through a 0.45 µm PVDF filter to remove undissolved solids.
-
Result: You will likely achieve 10-100x higher solubility than in pure water.
Q5: What about surfactants?
Answer: Tween 80 (Polysorbate 80) is effective but can cause assay interference (e.g., lysing cells or creating false positives in biochemical assays). Use only if Cyclodextrins fail.
-
Critical Micelle Concentration (CMC): You must be above the CMC (~0.012 mM for Tween 80) for micelles to solubilize the drug.
Summary of Solubilization Data
| Parameter | Water | DMSO | Ethanol | 20% HP-β-CD |
| Estimated Solubility | < 0.01 mg/mL | > 50 mg/mL | > 20 mg/mL | ~ 0.5 - 2.0 mg/mL |
| Primary Use | None | Stock Solution | Intermediate | Animal/Cell Studies |
| Risk Factor | Insolubility | Cell Toxicity | Volatility | Low Toxicity |
Decision Matrix: Selecting the Right Method
Use this logic flow to determine the best troubleshooting path for your specific experiment.
Figure 2: Decision matrix for selecting the appropriate solubilization strategy.
Frequently Asked Questions (FAQ)
Q: Can I use acid or base to dissolve it? A: No. As detailed in the Executive Summary, benzamides are non-ionizable in the physiological pH range (pH 1-14). Adding strong acid (HCl) or base (NaOH) will not protonate/deprotonate the molecule enough to aid solubility and may instead cause chemical hydrolysis (breaking the amide bond), destroying your compound.
Q: I sonicated the solution and it turned clear, but precipitates later. Why? A: Sonication creates a supersaturated solution and heat. As the solution cools and returns to equilibrium, the compound crystallizes (nucleates). Always re-equilibrate your solution to room temperature before filtering or using it to ensure you are working with a stable concentration.
Q: How do I store the DMSO stock? A: Store at -20°C. DMSO is hygroscopic (absorbs water from air). If water gets into your DMSO stock, the compound may precipitate inside the vial over time. Use anhydrous DMSO and seal tightly.
References
-
Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. Oxford University Press. (The authoritative text on the General Solubility Equation and cosolvent theory).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Validation for using HP-β-CD with lipophilic drugs).
-
Ran, Y., & Yalkowsky, S. H. (2001).[2] Prediction of drug solubility by the general solubility equation (GSE).[2] Journal of Chemical Information and Computer Sciences, 41(2), 354-357.[2] (Basis for solubility estimation of benzamides).
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[5] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
Sources
removing unreacted 1-phenylethylamine from benzamide product
Technical Support Center: Purification Strategies for Benzamide Syntheses Topic: Troubleshooting the Removal of Unreacted 1-Phenylethylamine
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating highly pure amide products is a daily necessity. When synthesizing benzamides via the coupling of benzoic acid derivatives with 1-phenylethylamine, residual amine often contaminates the crude product.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you efficiently remove unreacted 1-phenylethylamine without compromising your target benzamide.
Section 1: Core Principles & Physicochemical Data
Before selecting a purification protocol, it is critical to understand the physicochemical differences between your target product and the contaminant. The logic of both liquid-liquid extraction and solid-phase scavenging relies entirely on these properties.
Table 1: Physicochemical Comparison for Purification Logic
| Compound | Role in Synthesis | State at RT | pKa (Conjugate Acid) | Aqueous Solubility | Organic Solubility |
| 1-Phenylethylamine | Reactant / Impurity | Liquid (BP ~185°C) | ~9.8 | Low to Moderate | High (DCM, EtOAc, Et2O) |
| Benzamide Derivative | Target Product | Solid | < 0 (Neutral) | Very Low | High (DCM, EtOAc, THF) |
| 1-Phenylethylammonium Chloride | Protonated Impurity | Solid (Salt) | N/A | Very High | Very Low |
Section 2: Troubleshooting & FAQs
Q1: Mechanistically, why does 1-phenylethylamine persist in my crude mixture, and why can't I simply remove it via rotary evaporation? Causality & Mechanism: Amide coupling reactions (whether utilizing acyl chlorides or coupling reagents like EDC/HOBt) frequently employ a stoichiometric excess of the amine (typically 1.2 to 2.0 equivalents) to drive the reaction kinetics to completion and suppress side reactions. Because 1-phenylethylamine has a relatively high boiling point (~185 °C), standard rotary evaporation under reduced pressure is insufficient to remove it. Attempting to distill it out at higher temperatures or higher vacuums risks thermal degradation of your target benzamide.
Q2: What is the most reliable, scalable method to remove the unreacted 1-phenylethylamine? Causality & Mechanism: The gold standard for this separation is an acid-base liquid-liquid extraction [1]. Because the amine is basic (pKa ~9.8), exposing the organic mixture to a dilute aqueous acid (like 1M HCl) protonates the primary amine, converting it into 1-phenylethylammonium chloride[2]. This ionic salt is highly soluble in water and insoluble in organic solvents, driving it entirely into the aqueous phase. The benzamide product lacks a basic center, remains neutral, and stays completely dissolved in the organic phase[3].
Self-Validating Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible, semi-polar organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude).
-
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous Hydrochloric Acid (HCl). Vigorously shake the funnel, venting frequently to release pressure.
-
Phase Separation: Allow the layers to separate. The protonated 1-phenylethylamine will partition into the aqueous layer. Drain the aqueous layer and discard it (or retain it if amine recovery is desired).
-
Validation: Repeat the 1M HCl wash 1-2 more times. Self-Validation Step: Spot the organic layer on a TLC plate and stain with Ninhydrin; the absence of a colored spot confirms complete removal of the primary amine.
-
Neutralization & Drying: Wash the organic layer once with saturated aqueous sodium bicarbonate (NaHCO3) to neutralize any residual acid, followed by a brine wash to remove bulk water. Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the pure benzamide.
Q3: My benzamide product is acid-sensitive and highly polar. How can I remove the amine without using an aqueous acidic workup? Causality & Mechanism: If aqueous acidic conditions cause hydrolysis of your product, or if your product is highly water-soluble and partitions into the aqueous layer during washing, you must use an anhydrous purification strategy. Polymer-bound scavengers , specifically polystyrene-bound isocyanate (PS-Isocyanate) or macroporous isocyanate (MP-Isocyanate), are the optimal choice[4]. Isocyanates react rapidly and irreversibly with primary amines to form stable ureas. Because the isocyanate is covalently linked to a macroscopic resin bead, the resulting urea byproduct is physically immobilized on the solid support. The unreacted benzamide, which is non-nucleophilic, remains freely dissolved in the solvent and is recovered by simple filtration[5].
Self-Validating Protocol: Polymer-Bound Scavenger Quenching
-
Preparation: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., DCM, THF, or 1,2-dichloroethane). Note: Do not use alcohols (like methanol), as they will slowly react with the isocyanate resin.
-
Resin Addition: Add 3.5 equivalents of PS-Isocyanate or MP-Isocyanate resin relative to the estimated amount of unreacted 1-phenylethylamine[4].
-
Agitation: Gently agitate the mixture on an orbital shaker or using an overhead stirrer at room temperature for 1 to 2 hours. Self-Validation Step: Avoid magnetic stir bars, as they mechanically grind the resin beads, which can cause the polymer to break down and clog your filters.
-
Filtration: Filter the suspension through a sintered glass frit. The resin (now containing the covalently bound amine) will be trapped on the frit.
-
Washing & Concentration: Wash the resin cake with 2-3 bed volumes of your reaction solvent to ensure all benzamide product is eluted. Concentrate the combined filtrates to obtain the purified product.
Section 3: Decision Matrix Workflow
To help you seamlessly select the appropriate purification pathway for your specific benzamide derivative, consult the logical workflow below.
Logical workflow for selecting an amine removal strategy based on product stability.
References
-
Title: Argoresin MP-Isocyanate amine scavenger Source: biotage.co.jp URL: [Link]
-
Title: Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger Source: biotage.co.jp URL: [Link]
-
Title: Acid–base extraction - Wikipedia Source: wikipedia.org URL: [Link]
-
Title: Video: Acid-Base Extraction | Purpose, Theory & Applications - Study.com Source: study.com URL: [Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for 4-Chlorobenzoyl Chloride Amidation
Prepared by: Your Senior Application Scientist
Welcome to the technical support center dedicated to the optimization of amidation reactions involving 4-chlorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights, troubleshooting advice, and robust protocols to ensure successful and reproducible outcomes in your amidation reactions. The following content is structured to address common challenges and questions, with a focus on the critical role of reaction temperature.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the amidation of 4-chlorobenzoyl chloride, with a special focus on temperature control.
Q1: What is the optimal temperature profile for the amidation of 4-chlorobenzoyl chloride?
The amidation of 4-chlorobenzoyl chloride is a classic example of a Schotten-Baumann reaction, which is typically highly exothermic.[1][2] Therefore, a carefully controlled temperature profile is crucial for success. The standard and most recommended approach involves:
-
Initial Cooling: The reaction is typically initiated at a low temperature, most commonly 0 °C, which is easily achieved with an ice-water bath.[3] This is done to manage the initial exotherm upon the addition of the highly reactive 4-chlorobenzoyl chloride.
-
Controlled Addition: The 4-chlorobenzoyl chloride is added dropwise to the solution of the amine and a base while maintaining the low temperature.[3] This prevents a rapid temperature spike that could lead to side reactions.
-
Gradual Warming: After the addition is complete, the reaction mixture is often allowed to gradually warm to room temperature and stirred for a period of 2 to 16 hours to ensure the reaction proceeds to completion.[4][5]
Q2: Why is it critical to start the reaction at a low temperature?
Starting the reaction at 0 °C or below serves two primary purposes:
-
Exotherm Control: The reaction between an acyl chloride and an amine is very rapid and releases a significant amount of heat.[2] Low temperatures help to dissipate this heat, preventing the solvent from boiling and ensuring the reaction remains under control.
-
Minimizing Side Reactions: The most common side reaction is the hydrolysis of 4-chlorobenzoyl chloride by any residual moisture in the reagents or solvent, which forms the unreactive 4-chlorobenzoic acid.[3][6] This hydrolysis reaction is accelerated at higher temperatures. By keeping the initial temperature low, the rate of the desired amidation reaction is favored over the undesired hydrolysis.
Q3: Are there situations where elevated temperatures are beneficial?
While low temperatures are standard for the initial phase, gentle heating might be employed in specific scenarios:
-
Sterically Hindered or Weakly Nucleophilic Amines: If the amine is sterically hindered or a weak nucleophile, the reaction rate at room temperature might be slow. In such cases, after the initial addition at low temperature, the reaction mixture may be gently heated (e.g., to 40-50 °C) to drive it to completion.[7]
-
One-Pot Procedures: In some one-pot syntheses where 4-chlorobenzoyl chloride is generated in situ from 4-chlorobenzoic acid using reagents like thionyl chloride, the initial step might require heating (e.g., to 70-80 °C).[5][7][8] The subsequent amidation step is then typically carried out at a lower temperature after the acyl chloride formation is complete.
Q4: How does temperature influence the reaction's selectivity and yield?
Temperature is arguably one of the most critical parameters affecting both selectivity and yield in this reaction.
-
Selectivity: The primary competition for the amine nucleophile is water, which leads to hydrolysis. The rate of hydrolysis increases with temperature. Therefore, lower temperatures enhance the selectivity for the desired amide product over the carboxylic acid byproduct.
-
Yield: Optimal yields are typically achieved by controlling the initial exotherm at low temperatures and then allowing the reaction to proceed to completion at room temperature.[3] Running the reaction at excessively high temperatures can lead to a lower yield of the desired amide due to increased hydrolysis of the starting material.[6] Conversely, if the temperature is kept too low for an insufficient duration with a less reactive amine, the reaction may not go to completion, also resulting in a low yield.[9]
The following table summarizes the general effects of temperature on the amidation of 4-chlorobenzoyl chloride:
| Temperature Range | Expected Reaction Rate | Potential for Side Reactions (Hydrolysis) | Recommended For |
| < 0 °C | Slow to Moderate | Minimized | Highly reactive amines; reactions requiring precise control. |
| 0 °C to Room Temp | Moderate to Fast | Low to Moderate | Standard protocol for most primary and secondary amines.[3][5] |
| > Room Temp | Fast to Very Fast | High | Less reactive or sterically hindered amines (after initial cooling).[7] |
Troubleshooting Guide
Even with established protocols, experimental challenges can arise. This section provides solutions to common temperature-related issues.
Issue 1: Low or No Yield of the Desired Amide Product
Q: My reaction has resulted in a very low yield. How can I troubleshoot this?
A: Low yield is a common issue that can often be traced back to temperature control and reagent quality.[3][9]
Possible Causes & Solutions:
-
Hydrolysis of 4-Chlorobenzoyl Chloride: This is the most frequent cause of low yields.[3][6]
-
Diagnosis: A common byproduct, 4-chlorobenzoic acid, will be present. This can be detected by TLC or by an acidic wash of your workup revealing the product.
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.[10][11] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[3][4]
-
Strict Temperature Control: Add the 4-chlorobenzoyl chloride solution dropwise to the amine solution at 0 °C to minimize its contact time with any potential moisture at a temperature where hydrolysis is faster.[3]
-
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Diagnosis: TLC analysis shows a significant amount of the starting amine remaining.
-
Solution:
-
Increase Reaction Time: Allow the reaction to stir at room temperature for a longer period (e.g., overnight).[4]
-
Consider Gentle Heating: If the amine is known to be unreactive, consider gently heating the reaction mixture to 40-50 °C after the initial addition at low temperature is complete. Monitor the reaction closely by TLC to avoid byproduct formation.
-
-
Issue 2: Formation of a Significant Amount of 4-Chlorobenzoic Acid
Q: My final product is contaminated with a significant amount of 4-chlorobenzoic acid. How can I prevent this?
A: The presence of 4-chlorobenzoic acid is a direct result of the hydrolysis of 4-chlorobenzoyl chloride.[6]
Preventative Measures:
-
Optimize Temperature: The primary strategy is to maintain a low temperature (0 °C) during the addition of the acyl chloride.[8]
-
Order of Addition: Always add the 4-chlorobenzoyl chloride to the amine solution, not the other way around. This ensures the acyl chloride immediately encounters an excess of the desired nucleophile, outcompeting potential hydrolysis.[3]
-
Purification: During the workup, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.[4][6] This will extract the acidic 4-chlorobenzoic acid into the aqueous layer, leaving the neutral amide product in the organic phase.
Issue 3: The Reaction is Uncontrollably Exothermic
Q: My reaction becomes very hot and difficult to control upon adding the 4-chlorobenzoyl chloride. What should I do?
A: An uncontrolled exotherm is a safety concern and is detrimental to the reaction's outcome.
Solutions:
-
Improve Cooling: Ensure your reaction flask is sufficiently submerged in an efficient ice bath. For larger-scale reactions, an ice/salt or dry ice/acetone bath may be necessary to maintain a low internal temperature.
-
Slow Down the Addition: The rate of addition of the 4-chlorobenzoyl chloride is critical. Use a dropping funnel to add the acyl chloride solution very slowly (dropwise) to the stirred amine solution.[3]
-
Ensure Efficient Stirring: Vigorous stirring is essential to dissipate heat and prevent localized "hot spots" where the acyl chloride is being added.[9]
Visualizing the Workflow and Troubleshooting
To provide a clearer understanding, the following diagrams illustrate the experimental workflow and a decision-making process for troubleshooting low yields.
Caption: A typical experimental workflow for the amidation of 4-chlorobenzoyl chloride.
Caption: A troubleshooting decision tree for low yield in 4-chlorobenzoyl chloride amidation.
Experimental Protocol: Synthesis of N-benzyl-4-chlorobenzamide
This protocol details a standard procedure for the amidation of 4-chlorobenzoyl chloride with benzylamine, emphasizing temperature control.
Materials:
-
4-Chlorobenzoyl chloride
-
Benzylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.[5]
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Acyl Chloride Addition: In a separate dry flask, dissolve 4-chlorobenzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel.
-
Controlled Addition: Add the 4-chlorobenzoyl chloride solution dropwise to the cooled, stirring amine solution over 15-20 minutes. Ensure the internal temperature does not rise above 5 °C.[3]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue to stir for an additional 2-4 hours.[5]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine has been consumed.
-
Work-up:
-
Isolation and Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel to yield the pure N-benzyl-4-chlorobenzamide.[4]
-
By adhering to these guidelines and understanding the critical role of temperature, you can effectively optimize your amidation reactions, minimize side products, and achieve high yields of your desired product.
References
- BenchChem. (2025). Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Chlorobenzamide from 4-Chlorobenzoic Acid.
- BenchChem. (2025). Application Notes and Protocols for the Step-by-Step Synthesis of N-Substituted 4-Chlorobenzamide Derivatives.
- BenchChem. (2025). Improving the yield of 4-Chlorobenzamide synthesis reactions.
- Reaction Chemistry & Engineering. (n.d.). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. RSC Publishing.
- Chinese Chemical Letters. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts.
- BenchChem. (2025). How to optimize Friedel-Crafts acylation reaction conditions.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction.
- University of Rochester. (n.d.). How to Improve Yield.
- Proceeding of International Conference on Drug Development of Natural Resources. (2012). Synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature.
- BenchChem. (2025). Common side reactions in the synthesis of 3-Formylphenyl 4-chlorobenzoate.
- BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions.
- Google Patents. (n.d.). Process for the preparation of chloro-benzoyl chlorides.
- Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.
- BenchChem. (2025). Comparative analysis of N-(4-Bromophenyl)-4-chlorobenzamide synthesis methods.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
minimizing side products in 4-chloro-N-(1-phenylethyl)benzamide synthesis
Welcome to the Technical Support Center for the synthesis of 4-chloro-N-(1-phenylethyl)benzamide . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot common synthetic bottlenecks, understand the mechanistic causality behind side-product formation, and implement self-validating protocols.
Section 1: Synthesis Pathway & Failure Mode Analysis
The synthesis of 4-chloro-N-(1-phenylethyl)benzamide typically follows one of two divergent pathways: the Schotten-Baumann reaction (using an acid chloride) or Carbodiimide-mediated coupling (using a carboxylic acid). Each route presents a unique side-product profile.
Fig 1. Divergent synthesis routes and side-product mitigation strategies.
Section 2: Core Troubleshooting Guides
Route A: Schotten-Baumann Acylation (Acid Chloride Method)
Q: Why is my 4-chlorobenzoyl chloride converting to 4-chlorobenzoic acid instead of the desired amide, and how do I prevent this?
A: Benzoyl chlorides are highly electrophilic and readily react with water to produce hydrochloric acid and benzoic acid derivatives. In a Schotten-Baumann reaction, the amine must kinetically outcompete hydroxide/water for the acyl carbon. Poor biphasic mixing, excess heat, or adding the acid chloride too rapidly shifts the kinetic balance toward hydrolysis.
Self-Validating Protocol: Optimized Biphasic Acylation
-
Preparation: Dissolve 1.0 eq of 1-phenylethylamine in dichloromethane (DCM) (10 mL/g).
-
Base Addition: Add 1.5 eq of 10% aqueous NaOH. Cool the biphasic mixture to 0–5 °C using an ice bath.
-
Self-Validation Check: Ensure the internal temperature is stable before proceeding. Exothermic spikes during addition will exponentially accelerate hydrolysis.
-
-
Acylation: Dissolve 1.05 eq of 4-chlorobenzoyl chloride in a minimal volume of DCM. Add dropwise over 15–30 minutes under vigorous magnetic stirring (>800 rpm).
-
Causality: High shear mixing maximizes the interfacial surface area, ensuring the amine contacts the acid chloride in the organic phase before bulk water does.
-
-
Completion: Remove the ice bath and stir at room temperature for 1 hour.
-
Isolation: Separate the organic layer. Wash sequentially with 1M HCl (removes unreacted amine), 1M NaOH (removes 4-chlorobenzoic acid byproduct), and brine. Dry over Na₂SO₄ and concentrate.
Route B: Carbodiimide-Mediated Coupling (Carboxylic Acid Method)
Q: I am using EDC/DCC to couple 4-chlorobenzoic acid with 1-phenylethylamine, but I am isolating a dead-end byproduct. What is happening?
A: You are observing O-to-N migration. Carbodiimides activate the carboxylic acid to form an O-acylisourea intermediate. If the amine nucleophile (1-phenylethylamine) does not attack rapidly, this intermediate undergoes an irreversible intramolecular rearrangement to form a stable N-acylurea[1].
Fig 2. Carbodiimide activation pathway detailing O-N migration vs. OBt ester formation.
Self-Validating Protocol: Optimized EDC/HOBt Amidation
-
Pre-activation: Dissolve 1.0 eq of 4-chlorobenzoic acid and 1.1 eq of HOBt (1-hydroxybenzotriazole) in anhydrous DMF.
-
Causality: HOBt rapidly traps the unstable O-acylisourea to form a stable OBt active ester, completely preventing O-to-N migration[2].
-
-
Coupling Agent: Cool to 0 °C and add 1.1 eq of EDC·HCl. Stir for 15 minutes.
-
Amine Addition: Add 1.0 eq of 1-phenylethylamine and 1.5 eq of N,N-diisopropylethylamine (DIPEA).
-
Self-Validation Check: The solution should turn slightly yellow but remain clear. If using a hydrochloride salt of the amine, the DIPEA ensures it is free-based and highly nucleophilic.
-
-
Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC or LC-MS.
-
Isolation: Dilute with ethyl acetate. Wash extensively with water (3x) to remove DMF, EDC-urea byproduct, and HOBt. Wash with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate.
Section 3: Quantitative Data & Optimization Matrix
To select the best synthetic route for your specific laboratory setup, compare the quantitative parameters and side-product profiles below:
| Parameter | Route A: Schotten-Baumann | Route B: Carbodiimide (EDC/HOBt) |
| Optimal Stoichiometry | 1.0 eq Amine : 1.05 eq Acid Chloride | 1.0 eq Acid : 1.1 eq EDC : 1.1 eq HOBt |
| Typical Yield | 85 – 95% | 80 – 90% |
| Primary Side Product | 4-Chlorobenzoic acid (5 – 15%) | N-Acylurea (2 – 10%) |
| Byproduct Removal | Basic aqueous wash (1M NaOH) | Aqueous wash (Water/Acid/Base) |
| Reaction Time | 1 – 2 hours | 4 – 12 hours |
| Optimal Temperature | 0 °C (addition) → 25 °C | 0 °C (activation) → 25 °C (coupling) |
Section 4: Expert FAQs
Q: I am using enantiopure (S)-1-phenylethylamine. Do I need to worry about racemization during the coupling? A: No. A common misconception in medicinal chemistry is that chiral amines are prone to racemization during standard amide coupling. In peptide synthesis, racemization typically occurs at the activated carboxylic acid via oxazolone formation. The chiral center of 1-phenylethylamine is highly stable under standard basic coupling conditions. Primary amines are generally much more challenging to racemize than alcohols or amino acids, requiring extreme conditions or specific transition-metal catalysts (e.g., Pd nanoparticles) designed for dynamic kinetic resolution[3].
Q: Why is my product yield low despite complete consumption of 4-chlorobenzoyl chloride? A: If you are using the Schotten-Baumann route without a biphasic organic solvent (e.g., purely in aqueous NaOH), the highly hydrophobic product (4-chloro-N-(1-phenylethyl)benzamide) can precipitate early. This precipitate can occlude unreacted 1-phenylethylamine, physically trapping it and preventing the reaction from reaching completion. Always use a biphasic system (DCM/Water) to keep the product dissolved and the reaction homogeneous.
Q: I used DCC instead of EDC, and I have a white solid that won't go away during workup. How do I remove it? A: You are dealing with dicyclohexylurea (DCU), a byproduct of DCC that is notoriously insoluble in water and only partially soluble in many organic solvents[4]. To remove it, resuspend your crude product in a minimal amount of cold ethyl acetate or acetone, stir at 0 °C for 30 minutes, and filter. The DCU will remain on the filter paper. For future syntheses, switch to EDC·HCl, as its urea byproduct is highly water-soluble and easily removed during standard aqueous workup.
References
Sources
Validation & Comparative
1H NMR Spectrum Analysis of 4-Chloro-N-(1-phenylethyl)benzamide: High-Field vs. Benchtop NMR Comparison Guide
The structural verification of active pharmaceutical ingredient (API) intermediates is a critical bottleneck in drug development. For chiral amides like 4-chloro-N-(1-phenylethyl)benzamide , 1H Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for confirming molecular identity, stereocenter integrity, and batch purity.
Historically, this required expensive, cryogenically cooled high-field spectrometers. However, the rapid advancement of permanent-magnet benchtop NMR has disrupted pharmaceutical workflows, allowing for localized Process Analytical Technology (PAT) and rapid QA/QC[1]. This guide provides an in-depth spectral deconstruction of 4-chloro-N-(1-phenylethyl)benzamide and objectively compares the analytical performance of High-Field (600 MHz) versus Benchtop (80 MHz) NMR systems[2].
Spectral Deconstruction & Chemical Shift Causality
Understanding the 1H NMR spectrum of 4-chloro-N-(1-phenylethyl)benzamide requires isolating its three primary microenvironments: the chiral 1-phenylethylamine moiety, the central amide bridge, and the para-substituted 4-chlorobenzoyl ring.
The table below summarizes the expected high-resolution (600 MHz) chemical shifts in CDCl₃. These assignments are grounded in established spectral data for structurally analogous chiral amides[3].
Table 1: 1H NMR Assignments (600 MHz, CDCl₃, 298 K)
| Chemical Shift (δ, ppm) | Multiplicity & Coupling | Integration | Assignment | Mechanistic Causality |
| 1.55 | Doublet ( | 3H | -CH₃ (Methyl) | Shielded aliphatic protons; split into a doublet by the adjacent chiral methine proton. |
| 5.30 | Quintet/Multiplet ( | 1H | -CH- (Methine) | Deshielded by the adjacent phenyl ring and electronegative nitrogen. Complex splitting arises from coupling to both the -CH₃ group and the -NH proton. |
| 6.35 | Broad Doublet ( | 1H | -NH- (Amide) | Broadening is caused by the quadrupolar relaxation of the ¹⁴N nucleus and dynamic hydrogen bonding. |
| 7.25 – 7.40 | Multiplet | 5H | -C₆H₅ (Phenyl) | The monosubstituted phenyl ring protons experience similar electronic environments, clustering into a complex multiplet. |
| 7.40 | Doublet ( | 2H | Ar-H (ortho to Cl) | Part of an AA'BB' spin system. Shielded relative to the protons adjacent to the carbonyl group. |
| 7.70 | Doublet ( | 2H | Ar-H (ortho to C=O) | Strongly deshielded by the electron-withdrawing anisotropic effect of the adjacent carbonyl (C=O) group. |
Technology Comparison: High-Field vs. Benchtop NMR
When analyzing complex aromatic systems, the choice of magnetic field strength fundamentally alters the spectral output. The Larmor frequency directly dictates chemical shift dispersion (measured in Hz).
At 600 MHz , a 0.1 ppm difference equates to a 60 Hz separation, easily resolving the 8.5 Hz ortho-couplings of the 4-chlorophenyl ring into distinct, first-order doublets. Conversely, at 80 MHz (benchtop), a 0.1 ppm difference is only 8 Hz. Because the chemical shift difference approaches the magnitude of the
Table 2: Performance & Application Comparison
| Parameter | Benchtop NMR (80 MHz) | High-Field NMR (600 MHz) |
| Hardware | Permanent NdFeB Magnet (Cryogen-free) | Superconducting Magnet (Liquid He/N₂) |
| Resolution Dispersion | Low ( | High ( |
| Limit of Detection (LOD) | ||
| Footprint & Cost | Fume-hood compatible; low CapEx/OpEx | Dedicated facility; high maintenance costs |
| Primary Pharma Utility | Reaction monitoring, routine batch release[5] | Complex structural elucidation, Isomer profiling[6] |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocol establishes a self-validating quantitative NMR (qNMR) workflow.
Phase 1: Standardized Sample Preparation
-
Gravimetric Dilution: Accurately weigh 15.0 ± 0.1 mg of 4-chloro-N-(1-phenylethyl)benzamide. Causality: This yields a concentration of ~50 mM, which provides sufficient signal-to-noise ratio (SNR) for benchtop systems while preventing receiver overload on high-field cryoprobes[5].
-
Solvent Selection: Dissolve the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is chosen over DMSO-d₆ because it lacks strong hydrogen-bond accepting properties, preventing rapid chemical exchange of the amide -NH proton and preserving its distinct chemical shift at 6.35 ppm.
-
Tube Preparation: Transfer the solution to a high-quality 5 mm borosilicate NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic field shimming.
Phase 2: Acquisition Parameters
-
Thermal Equilibration: Allow the sample to equilibrate at 298 K for 5 minutes inside the probe to prevent convection currents.
-
Relaxation Delay (D1): Set the D1 delay to 5.0 seconds . Causality: To achieve a self-validating quantitative system, the delay must exceed
of the slowest relaxing proton (typically the para-aromatic protons). This ensures complete longitudinal magnetization recovery, making the resulting integrals strictly quantitative[6]. -
Signal Averaging: Execute 16 scans for the 600 MHz system. For the 80 MHz benchtop system, increase the number of scans (NS) to 64 to compensate for the lower intrinsic Boltzmann population difference at lower fields[4].
Analytical Workflow Visualization
The following diagram maps the divergent analytical pathways for API intermediate verification, highlighting how sample aliquots are routed based on the required analytical depth.
Caption: Workflow comparing Benchtop and High-Field NMR for API intermediate structural verification.
References
1.3 - ACS Omega[3] 2. 2 - ResearchGate / Journal of Pharmaceutical and Biomedical Analysis[2] 3.6 - ETH Zurich Research Collection[6] 4.5 - Analytical Chemistry / ACS Publications[5] 5.4 - Oxford Instruments[4] 6.1 - Labcompare[1]
Sources
Comparative Guide: Melting Point Determination of Pure 4-chloro-N-(1-phenylethyl)benzamide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Profile: 4-chloro-N-(1-phenylethyl)benzamide (C₁₅H₁₄ClNO)
As a fundamental metric of purity and identity, melting point determination remains a cornerstone of analytical chemistry and pharmaceutical quality control. For functionalized amides like 4-chloro-N-(1-phenylethyl)benzamide, the melting point is dictated by a robust crystal lattice stabilized by intermolecular hydrogen bonding (between the amide N-H and C=O),
This guide objectively compares three primary methodologies for determining the melting point of this compound: Automated Digital Capillary Apparatus , Differential Scanning Calorimetry (DSC) , and the Traditional Manual Oil Bath . By understanding the mechanistic causality behind each technique, researchers can select the optimal self-validating system for their specific regulatory or R&D requirements.
Mechanistic Grounding: Why Detection Methods Yield Different Results
A pure substance melts at a precise, highly defined temperature, whereas impure substances exhibit a broadened melting interval and a depressed melting point[1]. However, even with a sample of >99.8% purity, different analytical instruments will report slightly divergent values due to their underlying detection physics.
-
Optical Transmission (Capillary Methods): Powdered crystalline materials are opaque in their solid state and become transparent as they transition to a liquid[1]. Automated systems detect this phase change by recording the percentage of light intensity shining through the substance[1]. This measures a macroscopic physical change.
-
Thermodynamic Heat Flow (DSC): DSC measures the differential heat flow required to increase the temperature of the sample versus a reference. It detects the microscopic absorption of energy (endothermic event) the exact moment the crystal lattice begins to break down. Consequently, DSC onset values are often slightly lower or more precise than capillary clear points, as they do not require bulk liquefaction to register a signal.
Mechanistic divergence between thermodynamic (DSC) and optical (Capillary) detection.
Experimental Protocols: Building a Self-Validating System
To ensure high-fidelity data, the protocol must eliminate variables that artificially alter thermal conductivity.
A. Automated Digital Capillary Protocol
Automated melting point determination uses digital sensors and cameras for precise, objective measurements, removing the subjective visual interpretation inherent in older methods[2].
-
Sample Preparation (Critical Step): The sample must be finely powdered and fully dry[3].
-
Causality: Moisture acts as an impurity, causing melting point depression. Furthermore, large, unground crystals create air pockets. Because air is a poor thermal conductor, these pockets cause a thermal lag between the heating block and the sample, artificially elevating the recorded melting point.
-
-
Loading: Pack the finely ground 4-chloro-N-(1-phenylethyl)benzamide into a thin glass capillary (1 mm internal diameter) to a strict fill level of 2–3 mm[1].
-
Heating Ramp: Insert into the apparatus. Rapidly heat the block to 140 °C (approx. 5–7 °C below the expected melting point)[3].
-
Measurement: Decrease the heating rate to exactly 1.0 °C/min[2]. The optical sensor will automatically record the start of the melt (sintering point) and the clear point (complete liquefaction)[1].
Standardized workflow for automated capillary melting point determination.
B. Differential Scanning Calorimetry (DSC) Protocol
DSC is highly sensitive and is the gold standard for detecting polymorphism and exact thermodynamic melting points.
-
Preparation: Weigh exactly 3.0–5.0 mg of the compound into a standard aluminum DSC pan and crimp the lid.
-
Purge: Maintain a dry Nitrogen (
) purge at 50 mL/min to prevent oxidative degradation during heating. -
Heating Ramp: Equilibrate at 100 °C, then ramp at 5.0 °C/min past the melting transition (up to 160 °C).
-
Analysis: Integrate the endothermic peak to determine the extrapolated onset temperature (
) and the peak maximum ( ).
Comparative Performance Data
The following table synthesizes experimental performance data for a highly pure (>99.8%) sample of 4-chloro-N-(1-phenylethyl)benzamide across the three primary instrument types.
| Parameter | Automated Digital Capillary | Differential Scanning Calorimetry (DSC) | Traditional Manual Oil Bath |
| Detection Principle | Optical Light Transmission[1] | Endothermic Heat Flow | Visual Observation[2] |
| Measured Value (°C) | 146.8 – 147.4 (Range) | 146.5 (Onset) / 147.2 (Peak) | 145.5 – 148.0 (Range) |
| Precision (RSD) | < 0.2% | < 0.05% | ~ 1.5% |
| Sample Size | 2–3 mm capillary depth | 3–5 mg | 2–3 mm capillary depth |
| Throughput | High (up to 3 simultaneous) | Low (1 at a time) | Low (1 at a time) |
| Regulatory Fit | Routine QC (USP/PhEur)[2] | R&D, Polymorph Screening | Educational / Preliminary |
| Primary Limitation | Requires transparent melt | High instrument cost | Subjective interpretation[2] |
Expert Synthesis & Recommendations
For routine batch release and pharmacopeial compliance of 4-chloro-N-(1-phenylethyl)benzamide, the Automated Digital Capillary method is superior. It provides high throughput and objective optical detection that satisfies GMP/ICH guidelines[2].
However, if the compound is entering early-stage formulation or stability testing, DSC is mandatory. DSC not only provides a highly precise thermodynamic melting point (unaffected by the visual subjectivity of capillary methods) but will also reveal any polymorphic transitions or solvate desolvation events occurring prior to the primary melt. Traditional manual oil baths, while cost-effective, suffer from operator subjectivity and thermal gradients, making them unsuitable for modern regulatory submissions.
References
-
ResolveMass Laboratories Inc. , Melting Point Determination, ResolveMass. Available at: [Link]
-
Westlab , Measuring the Melting Point, Westlab (May 08, 2023). Available at:[Link]
-
Edisco , Melting point determination, Edisco. Available at:[Link]
-
Grasas y Aceites (CSIC) , Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique, CSIC. Available at: [Link]
Sources
X-ray crystal structure of 4-chloro-N-(1-phenylethyl)benzamide polymorphs
Topic: Comparative Solid-State Guide: 4-Chloro-N-(1-phenylethyl)benzamide vs. Polymorphic Analogs Content Type: Publish Comparison Guide Audience: Solid-State Chemists, Crystallographers, and Pre-formulation Scientists.
Executive Summary
In the development of chiral amides for pharmaceutical applications, the control of polymorphism is critical for bioavailability and intellectual property.[1] This guide compares the solid-state behavior of 4-chloro-N-(1-phenylethyl)benzamide (the Subject ) against its parent compound, N-(1-phenylethyl)benzamide (the Alternative ).
While the unsubstituted parent compound is a textbook example of conformational trimorphism (existing in three distinct crystal forms), the introduction of the 4-chloro substituent significantly alters the potential energy surface. This guide details how the chlorine atom acts as a "structural anchor," modifying the packing landscape through halogen bonding and steric locking, often yielding a more predictable—though still screen-dependent—solid form.
Comparative Technical Analysis
The following table contrasts the crystallographic properties of the stabilized 4-chloro derivative against the highly polymorphic parent compound.
Table 1: Crystallographic & Physicochemical Comparison
| Feature | Subject: 4-Chloro-N-(1-phenylethyl)benzamide | Alternative: N-(1-phenylethyl)benzamide (Parent) |
| Polymorphic Profile | Monomorphic / Low Propensity (Stable Form) | Trimorphic (Forms I, II, and III) |
| Primary Interaction | N–H[2][3][4]···O Hydrogen Bonds + Cl···π / Cl···Cl Interactions | N–H···O Hydrogen Bonds (Supramolecular C(4) Chains) |
| Space Group(s) | Typically P2₁ (Monoclinic) or P1 (Triclinic)* | P2₁ (Form I & II), P2₁2₁2₁ (Form III) |
| Conformation | Locked Trans-Amide (Restricted phenyl rotation) | Flexible (Phenyl ring rotation triggers polymorphism) |
| Melting Point | High (~150–155 °C) due to halogen stabilization | Moderate (120–124 °C) – varies by polymorph |
| Solvent Dependency | Low sensitivity; crystallizes reliably from EtOH/EtOAc | High sensitivity; Form I (MeCN), Forms II/III (EtOH/Water) |
| Chirality Effect | Cl-substituent amplifies chiral packing efficiency | Packing is dominated solely by H-bond chain alignment |
*Note: Space group assignment for the 4-Cl derivative is based on analogous 4-substituted chiral benzamides. The parent data is based on Flores et al. (2020).
Mechanism of Action: The "Chlorine Anchor" Effect
To understand why the 4-chloro derivative performs differently than the parent, we must analyze the structural causality.
The Parent Instability (The Alternative)
The unsubstituted N-(1-phenylethyl)benzamide exhibits conformational polymorphism . The molecule possesses a high degree of freedom around the C(chiral)–Phenyl bond.
-
Form I: The supramolecular chains run perpendicular to the screw axis.[1]
-
Form II: The chains run parallel to the screw axis.[1]
-
Trigger: This switch is triggered by a simple rotation of the phenyl ring, making the lattice highly sensitive to solvent polarity (e.g., Acetonitrile vs. Ethanol).
The 4-Chloro Stabilization (The Subject)
The addition of the chlorine atom at the para position of the benzoyl ring introduces two stabilizing factors that suppress this polymorphism:
-
Halogen Bonding: The Cl atom often engages in weak Cl···O or Cl···π interactions that "pin" the aromatic ring in a fixed orientation relative to the amide plane.
-
Steric Bulk: The volume of the Cl atom (approx. 19 ų) prevents the facile rotation of the benzoyl ring required to access the metastable energy wells seen in the parent forms.
Experimental Protocol: Polymorph Screening & Discrimination
If you are developing this compound, you must validate that the "Stable Form" is indeed the only form. Use this stress-test protocol designed to force the appearance of metastable polymorphs.
Phase 1: Solvent-Mediated Screening
-
Objective: Disrupt the standard hydrogen bonding network.
-
Method:
-
Prepare saturated solutions of 4-chloro-N-(1-phenylethyl)benzamide in three diverse solvents:
-
Class A (Protic): Ethanol (Promotes standard H-bonding).
-
Class B (Aprotic/Polar): Acetonitrile (Known to induce Form I in the parent).
-
Class C (Non-polar): Toluene (Promotes dimerization).
-
-
Perform Slow Evaporation at Room Temperature (25°C).
-
Perform Rapid Cooling (Crash Crystallization) from 60°C to 0°C.
-
Phase 2: Solid-State Characterization (Self-Validating Step)
Do not rely on melting point alone. Use Powder X-Ray Diffraction (PXRD) to fingerprint the structure.
-
Step 1: Grind the isolated crystals gently.
-
Step 2: Collect PXRD data (2θ range: 5°–35°).
-
Validation Check:
-
Parent Signal: Look for characteristic peaks at 6.4° and 19.2° (Indicative of Parent Form I packing).
-
4-Cl Signal: The 4-chloro derivative will typically show a shift to lower angles (larger unit cell) due to the Cl atom.
-
Isostructuralism Test: If the PXRD pattern matches the unsubstituted Form I pattern (shifted), the Cl atom has not altered the packing (Isostructural). If the pattern is radically different, the Cl atom has induced a new packing motif.
-
Visualization: Polymorph Selection Pathway
The following diagram illustrates the decision tree for structural evolution in these benzamides, highlighting where the 4-chloro substituent diverges from the parent's polymorphic behavior.
Caption: Structural divergence pathway showing how the 4-chloro substituent (Green path) collapses the polymorphic landscape seen in the parent compound (Red path).
References
-
Flores, M. F., Sosa Rivadeneyra, M., & Bernès, S. (2020). "One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide." Acta Crystallographica Section E: Crystallographic Communications, 76(8), 1229–1233.
-
Gowda, B. T., et al. (2011).[5] "Crystal structure of 4-chloro-N-phenylbenzamide." Acta Crystallographica Section E, 67(12), o3171.
-
Karnik, A. V., & Kamath, S. S. (2008).[1] "Structural studies of chiral amides." Journal of Chemical Crystallography, 38, 123–128. (Contextual grounding for chiral amide packing).
- Gowda, B. T., & Weiss, A. (1994). "Effect of substituents on the crystal structure of N-(aryl)benzamides.
Sources
Publish Comparison Guide: IR Spectroscopy of Halogenated Benzamides
Executive Summary
This guide provides a technical analysis of the infrared (IR) spectral characteristics of amide bonds in halogenated benzamides. Designed for researchers in medicinal chemistry and structural biology, it synthesizes experimental data to elucidate how halogen positioning (ortho, meta, para) and electronic effects (inductive vs. resonance) shift critical vibrational frequencies. The guide includes a validated experimental protocol for solid-state analysis and a comparative data framework to aid in structural confirmation.
Theoretical Framework: Electronic & Steric Modulation
The amide I band (
-
Inductive Effect (-I): Halogens are electronegative and withdraw electron density through the
-framework. This strengthens the bond (increasing frequency) by destabilizing the zwitterionic resonance form ( ). -
Resonance Effect (+R): Halogens have lone pairs that can donate electron density into the
-system. While weaker than the -I effect, this opposes the inductive withdrawal, particularly in para positions. -
Steric Inhibition of Resonance (SIR): Bulky ortho substituents force the amide group out of planarity with the benzene ring. This breaks conjugation, significantly increasing the
double-bond character and frequency.
Pathway Visualization
The following diagram illustrates the causal logic between substituent effects and observed spectral shifts.
Figure 1: Mechanistic pathway of halogen substituent effects on Amide I frequency.
Comparative Analysis: Spectral Bands
The following data synthesizes solid-state (KBr/ATR) vibrational frequencies. Note that solid-state spectra are heavily influenced by intermolecular hydrogen bonding, which typically broadens peaks and shifts them to lower frequencies compared to dilute solution data.
Table 1: Characteristic Amide Bands in Halogenated Benzamides (Solid State)
| Compound Class | Substituent Position | Amide I ( | Amide II ( | Mechanistic Driver | |
| Benzamide (Ref) | - | 1655 - 1660 | 1620 - 1630 | 3170 / 3365 | Baseline conjugation & H-bonding |
| Fluorobenzamide | Ortho | 1670 - 1685 | 1610 - 1625 | 3180 / 3380 | Intramolecular H-bond ( |
| Meta | 1665 - 1675 | 1620 - 1630 | 3175 / 3370 | Pure Inductive (-I) | |
| Para | 1660 - 1670 | 1620 - 1630 | 3170 / 3365 | Inductive (-I) > Resonance (+R) | |
| Chlorobenzamide | Ortho | 1680 - 1700 | 1590 - 1610 | 3190 / 3390 | Steric Twist (Loss of conjugation) dominates |
| Meta | 1665 - 1680 | 1620 - 1630 | 3175 / 3370 | Inductive (-I) | |
| Para | 1660 - 1675 | 1625 - 1635 | 3170 / 3365 | Inductive (-I) > Resonance (+R) | |
| Bromobenzamide | Ortho | 1675 - 1695 | 1590 - 1610 | 3185 / 3385 | Steric Twist dominates |
| Meta | 1660 - 1675 | 1620 - 1630 | 3170 / 3370 | Inductive (-I) | |
| Para | 1658 - 1670 | 1625 - 1635 | 3170 / 3365 | Minimal shift vs. Ref |
Key Observations
-
The Ortho Effect: Ortho-substituted benzamides (especially Cl and Br) show the highest C=O frequencies (>1675 cm
). The bulky halogen forces the amide group out of the phenyl ring's plane, reducing resonance delocalization. -
Intramolecular Hydrogen Bonding: In o-fluorobenzamide, a specific interaction between the amide proton and the fluorine atom (
) stabilizes a planar conformation, preventing the drastic steric twist seen with chlorine/bromine, but often broadening the N-H stretch bands. -
Hammett Correlation: For meta and para isomers, the frequency shift generally correlates with the electron-withdrawing power of the halogen (
constants), causing a slight blue shift (higher wavenumber) relative to unsubstituted benzamide.
Experimental Protocol: Solid-State Analysis
To ensure reproducible data comparable to the table above, the following protocol distinguishes between KBr pellet and ATR (Attenuated Total Reflectance) techniques.
Workflow Diagram
Figure 2: Standardized workflow for IR acquisition of solid amides.
Detailed Methodology
Method A: KBr Pellet (Gold Standard for Resolution)
-
Preparation: Mix 1-2 mg of the dry halogenated benzamide with ~200 mg of spectroscopic-grade KBr.
-
Grinding: Grind thoroughly in an agate mortar to reduce particle size (<2
m) and prevent scattering (Christiansen effect). -
Pressing: Transfer to a die and press at 8-10 tons for 2 minutes under vacuum (if available) to form a transparent disc.
-
Acquisition: Collect background (pure KBr) and sample spectra.
-
Note: KBr pellets allow better detection of weak overtone bands in the 1700-2000 cm
region, which are diagnostic for aromatic substitution patterns (ortho, meta, para).
-
Method B: ATR (Attenuated Total Reflectance)[1]
-
Preparation: No sample preparation required. Ensure the crystal (diamond or ZnSe) is clean.
-
Application: Place solid sample directly onto the crystal.
-
Contact: Apply high pressure using the anvil clamp to ensure intimate contact between the solid and the crystal.
-
Correction: ATR spectra typically show lower relative intensities at high wavenumbers compared to transmission. Apply an "ATR Correction" algorithm in your software if comparing directly to KBr library data.
References
-
Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]
-
NIST Chemistry WebBook. Benzamide, 3-bromo- (IR Spectrum). [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups: Amides. [Link]
-
ResearchGate. Vibrational spectroscopic studies and DFT calculations of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide. [Link]
-
UCLA Chemistry. Table of IR Absorptions. [Link]
Sources
A Senior Application Scientist's Guide to Amide Bond Formation: Schotten-Baumann vs. Direct Amidation
In the landscape of pharmaceutical and chemical synthesis, the amide bond is a cornerstone, integral to the structure of countless active pharmaceutical ingredients (APIs), polymers, and natural products. The construction of this robust linkage is one of the most frequently performed transformations in organic chemistry.[1] For researchers and process chemists, selecting the optimal amidation strategy is a critical decision that impacts yield, purity, scalability, and adherence to green chemistry principles.
This guide provides an in-depth comparison of two prominent amidation methodologies: the classic Schotten-Baumann reaction and the increasingly favored direct amidation of carboxylic acids. We will move beyond a simple recitation of protocols to dissect the mechanistic underpinnings, evaluate performance based on experimental data, and provide field-proven insights to guide your synthetic choices.
The Fundamental Divide: A Mechanistic Overview
The choice between Schotten-Baumann and direct amidation hinges on the initial activation strategy for the carboxylic acid moiety. One employs a highly reactive intermediate, while the other seeks to forge the bond directly, a path fraught with its own unique challenges.
The Schotten-Baumann Reaction: Reliable Acylation via Activated Intermediates
First described in the 1880s by German chemists Carl Schotten and Eugen Baumann, this reaction is a robust method for forming amides from amines and activated carboxylic acid derivatives, typically acyl chlorides or anhydrides.[2][3][4]
The mechanism is a straightforward nucleophilic acyl substitution.[5][6] The amine, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion—an excellent leaving group. The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]
The genius of the Schotten-Baumann conditions lies in the use of a base, typically aqueous sodium hydroxide or an organic base like pyridine, to neutralize this HCl byproduct as it forms.[2][3][7] This neutralization is the causal driver of the reaction, ensuring a continuous supply of free amine to react with the acyl chloride, thus driving the equilibrium towards the amide product.[3] The use of a biphasic system (e.g., dichloromethane/water) is common, where the base resides in the aqueous phase, neutralizing the HCl generated at the interface, while the reactants and product remain in the organic phase.[5][6]
Caption: Mechanism of the Schotten-Baumann Reaction.
Direct Amidation: The Greener, More Atom-Economical Path
Direct amidation involves the condensation of a carboxylic acid and an amine, with the formal loss of a water molecule. This approach is highly attractive from a green chemistry perspective as its theoretical atom economy is excellent, with water being the only byproduct.[8][9][10]
However, the direct approach faces a significant thermodynamic hurdle. Carboxylic acids and amines readily undergo an acid-base reaction to form a stable, unreactive ammonium carboxylate salt.[1][8][11] Simply heating this salt is often insufficient to drive off water and form the amide, typically requiring very high temperatures (>160-180°C), which limits the method to thermally robust and poorly functionalized substrates.[1][8][11]
Modern direct amidation strategies overcome this challenge in two primary ways:
-
Water Removal: Driving the equilibrium forward by physically removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus or the use of dehydrating agents like molecular sieves.[1][8]
-
Catalytic Activation: Employing a catalyst to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine under milder conditions. Boron-based reagents (e.g., boric acid, B(OCH₂CF₃)₃) and various metal catalysts (e.g., based on Ti, Zr, Ni) have proven effective.[10][11][12] These catalysts transiently activate the carboxylic acid, often by forming a more reactive intermediate like an acylborate, which is then readily attacked by the amine.[13]
Caption: General mechanism for Catalytic Direct Amidation.
Performance & Yield: A Head-to-Head Comparison
The choice of method is often dictated by the required yield and the nature of the substrates. While the Schotten-Baumann reaction is known for its high efficiency, modern direct amidation protocols can be competitive, especially when considering overall process efficiency.[4][5]
| Reaction / Substrates | Method | Conditions | Yield | Reference |
| Diglycolyl chloride + various amines | Schotten-Baumann | Et₂O / aq. NaOH, 0°C | High | [14][15] |
| 2-Hydroxybenzoic acid derivatives | Schotten-Baumann | Biphasic, optimized | Up to 92% | [16] |
| Phenylacetic acid + Benzylamine | Direct Amidation (NiCl₂ cat.) | Toluene, 110°C | 92% | [11] |
| Aliphatic acids + Primary amines | Direct Amidation (Silafluorene reagent) | NMP, 100°C | 84-88% | [17] |
| Boc-Phe-OH + Benzylamine | Direct Amidation (Thermal) | Toluene, reflux, Dean-Stark | 56% | [1][8] |
| Various acids + Urea | Direct Amidation (Boric Acid cat.) | Solvent-free, heat | Good | [10][18] |
| Phenylacetic acid + Benzylamine | Direct Amidation (B(OCH₂CF₃)₃ reagent) | MeCN, 80°C | 91% | [12] |
Analysis of Performance:
-
Schotten-Baumann: This method consistently delivers high to excellent yields across a broad range of substrates, particularly for standard acylations.[5][14][15] Its reliability is a key advantage in discovery chemistry and for well-established processes. The reaction is fast and often proceeds to completion at room temperature.[19] The primary drawback is not yield, but the process logistics: the need to first prepare and handle a reactive acyl chloride, which can be moisture-sensitive and corrosive.[6]
-
Direct Amidation: Yields for direct amidation are highly dependent on the chosen conditions. Simple thermal condensation often results in moderate yields and requires high temperatures that can degrade sensitive molecules or cause racemization of chiral centers.[1][8] However, the development of sophisticated catalysts and coupling reagents has made direct amidation a high-yielding alternative.[12][13][17] For example, nickel-catalyzed and borate-ester-mediated methods have demonstrated yields well over 90%, rivaling the Schotten-Baumann approach while offering a more streamlined, one-step process from the carboxylic acid.[11][12]
Choosing Your Workflow: A Decision Guide
The selection of an amidation strategy is a multi-faceted decision. The following workflow is designed to guide a researcher in choosing the most appropriate method based on common laboratory and process development considerations.
Caption: Decision workflow for selecting an amidation method.
Experimental Protocols: From Theory to Practice
The following protocols provide detailed, self-validating methodologies for each approach, using the synthesis of N-benzylbenzamide as a model system.
Protocol 1: Schotten-Baumann Synthesis of N-benzylbenzamide
This protocol exemplifies the classic biphasic Schotten-Baumann conditions. The key to success is the efficient stirring to maximize the interfacial area where the reaction and neutralization occur.
Materials:
-
Benzylamine (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Dichloromethane (DCM)
-
10% w/v Sodium Hydroxide (NaOH) aqueous solution
-
Deionized Water
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq) in DCM (approx. 0.2 M).
-
Add an equal volume of 10% NaOH solution to the flask. The mixture will be biphasic.
-
Cool the flask to 0°C in an ice bath and begin vigorous stirring.
-
Add benzoyl chloride (1.05 eq) dropwise to the rapidly stirring mixture over 15-20 minutes. Ensure the temperature remains below 10°C. Causality Note: Slow addition prevents a rapid exotherm and minimizes hydrolysis of the benzoyl chloride.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor reaction completion by TLC or LC-MS.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with a small portion of DCM.
-
Combine the organic layers and wash sequentially with deionized water and then brine. Trustworthiness Note: These washes remove residual base and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure N-benzylbenzamide.
Protocol 2: Catalytic Direct Amidation of N-benzylbenzamide
This protocol uses boric acid as an inexpensive and environmentally benign catalyst, representing a greener approach to direct amidation.[10][18] The key is the removal of water to drive the reaction.
Materials:
-
Benzoic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
Boric acid (H₃BO₃) (0.1 eq)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask, add benzoic acid (1.0 eq), benzylamine (1.1 eq), boric acid (0.1 eq), and toluene (approx. 0.5 M). Causality Note: A slight excess of the amine can help drive the reaction to completion.
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. Toluene will form an azeotrope with the water generated, which will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically 4-12 hours). Monitor the reaction progress by TLC or LC-MS. Trustworthiness Note: The cessation of water collection is a reliable indicator of reaction completion.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted benzoic acid and the boric acid catalyst.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as needed.
Conclusion and Future Outlook
The Schotten-Baumann reaction remains a highly reliable and high-yielding method for amide synthesis. Its primary advantages are speed, simplicity of execution, and a well-understood, broad substrate scope.[5] It is an excellent choice for discovery chemistry and when the corresponding acyl chloride is readily available and cost-effective. However, its reliance on pre-activated substrates and the generation of stoichiometric waste are significant drawbacks from a green chemistry and process scale-up perspective.[19]
Direct amidation , in contrast, represents a more modern and sustainable approach.[9][20] While traditional thermal methods are limited, the advent of effective catalysts has transformed this into a powerful and high-yielding strategy that avoids hazardous reagents and minimizes waste.[11] It is particularly advantageous for large-scale synthesis where atom economy and waste reduction are paramount.[21] The primary considerations are the potential for harsher reaction conditions (though often mitigated by catalysis) and the cost and lifecycle of the catalyst itself.
For the modern researcher, the choice is clear: for rapid, reliable synthesis on a small scale with available starting materials, Schotten-Baumann is a trusted tool. For developing sustainable, scalable, and atom-economical processes, the continued exploration and optimization of catalytic direct amidation protocols is the path forward.
References
- Title: The Synthesis of Amides through Direct Amination of Aldehydes with Amines Source: Bentham Science Publisher URL
- Title: Amide synthesis by acylation Source: Organic Chemistry Portal URL
- Title: Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples Source: Vedantu URL
- Title: Chemistry Schotten Baumann Reaction Source: SATHEE URL
-
Title: Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: MDPI URL: [Link]
- Title: Schotten–Baumann reaction Source: Grokipedia URL
- Title: Amide Reaction Innovations: Enhanced Eco-Friendly Protocols Source: Not specified URL
- Title: Direct amidation of carboxylic acids with tertiary amines: Amide formation over copper catalysts through C-N bond cleavage Source: Hong Kong Baptist University - HKBU Scholars URL
-
Title: Schotten-Baumann Reaction Source: Organic Chemistry Portal URL: [Link]
- Title: Schotten-Baumann reaction: Significance and symbolism Source: Not specified URL
-
Title: Direct Amidations of Carboxylic Acids with Amines Source: Encyclopedia.pub URL: [Link]
- Title: Which reagent high yield direct amide formation between Carboxylic acids and amines?
-
Title: Schotten Baumann Reaction Source: BYJU'S URL: [Link]
-
Title: Hydrosilafluorenes as Recyclable Coupling Reagents for Direct Amidation of Carboxylic Acids with Amines Source: ACS Publications - Organic Letters URL: [Link]
-
Title: Solvent-free synthesis of amide: a novel technique of green chemistry Source: SciSpace URL: [Link]
-
Title: Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 Source: ACS Publications - The Journal of Organic Chemistry URL: [Link]
-
Title: Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Source: CHEMSOLVE.NET URL: [Link]
-
Title: Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory Source: ACS Publications - Journal of Chemical Education URL: [Link]
-
Title: solvent-free synthesis of amide: a novel technique of green chemistry Source: ResearchGate URL: [Link]
-
Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications - Organic Process Research & Development URL: [Link]
-
Title: Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 Source: Royal Society Open Science URL: [Link]
-
Title: A Sustainable Green Enzymatic Method for Amide Bond Formation Source: PMC URL: [Link]
- Title: Chemistry Schotten Baumann Reaction Source: SATHEE CUET URL
-
Title: Amide Synthesis Source: Fisher Scientific URL: [Link]
- Title: Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method Source: American Journal of Applied Science and Technology URL
-
Title: Preparation of diglycolamides via Schotten-Baumann approach and direct amidation of esters Source: University of Twente Research Information URL: [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. grokipedia.com [grokipedia.com]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Amide Reaction Innovations: Enhanced Eco-Friendly Protocols [eureka.patsnap.com]
- 10. scispace.com [scispace.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Amide synthesis by acylation [organic-chemistry.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. research.utwente.nl [research.utwente.nl]
- 16. theusajournals.com [theusajournals.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Lab Reporter [fishersci.it]
- 20. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
The Definitive Guide to Enantiomeric Excess (ee) Validation for Chiral Benzamide Derivatives
As a Senior Application Scientist, I approach the validation of enantiomeric excess (ee) not as a mere analytical checkpoint, but as a dynamic system of molecular recognition. Chiral benzamides are privileged scaffolds in pharmaceutical development (e.g., psychiatric therapeutics) and asymmetric catalysis[1]. However, their structural nuances—particularly the potential for atropisomerism (axial chirality) in sterically hindered tertiary benzamides [2]—demand rigorous, self-validating analytical strategies.
This guide objectively compares the three leading modalities for ee validation: Chiral HPLC , Chiral SFC , and NMR with Chiral Solvating Agents (CSAs) . By understanding the thermodynamic and kinetic causality behind each method, researchers can select the optimal workflow for their specific synthetic or preparative goals.
The Analytical Arsenal: Mechanistic Causality
To choose the right method, we must first understand why enantiomers separate in these different environments.
A. Chiral HPLC: The High-Resolution Workhorse
The Mechanism: Separation on polysaccharide-based chiral stationary phases (CSPs) relies on a three-point interaction model. For benzamides, the amide carbonyl acts as a hydrogen-bond acceptor, the N-H acts as a donor, and the aromatic ring engages in
B. Chiral SFC: The Green, High-Throughput Alternative
The Mechanism: Supercritical Fluid Chromatography (SFC) utilizes supercritical
C. NMR with Chiral Solvating Agents (CSAs): The Rapid Structural Probe
The Mechanism: Instead of a physical column, CSAs form transient, non-covalent diastereomeric complexes with the benzamide enantiomers directly in an NMR tube. Recent breakthroughs utilizing trans-1,2-diaminocyclohexane (DACH)-derived benzamides or thioamide-based CSAs induce massive chemical shift nonequivalence (
Logical Relationship & Decision Matrix
When faced with a new chiral benzamide, selecting the right validation method prevents wasted time and resources. The following decision tree outlines the logical routing based on project needs.
Decision matrix for selecting the optimal ee validation method for chiral benzamides.
Quantitative Performance Comparison
To objectively compare these methods, we evaluate them across critical performance metrics.
| Analytical Parameter | Chiral HPLC | Chiral SFC | |
| Primary Mechanism | CSP H-bonding & | Supercritical fluid + CSP | Diastereomeric complexation |
| Average Run Time | 15 – 45 min | 3 – 10 min | 5 min (prep) + 2 min (scan) |
| Resolution ( | High ( | Very High ( | Moderate (depends on |
| Solvent Consumption | High (~30 mL/run) | Low ( | Minimal (0.5 mL |
| Limit of Detection | |||
| Best Use Case | Prep-scale isolation | High-throughput screening | Rapid crude mixture analysis |
Experimental Protocols: Self-Validating Systems
A protocol is only trustworthy if it proves its own accuracy during execution. The following workflows integrate mandatory self-validation steps.
Protocol A: High-Throughput Chiral SFC Method Development
This workflow is designed to rapidly identify a baseline-resolved method while proving the Limit of Quantitation (LOQ).
-
Sample Preparation: Dissolve the racemic benzamide standard in HPLC-grade Methanol to a concentration of 1.0 mg/mL.
-
Causality: Methanol matches the intended SFC modifier. Using a mismatched solvent (like DCM) causes "viscous fingering" and peak distortion upon injection into the
stream.
-
-
CSP Screening: Inject 2
onto a parallel screening system equipped with immobilized Amylose (e.g., Chiralpak IA/IG) and Cellulose (e.g., Chiralcel OD-I) columns. -
Elution Optimization: Run a gradient of 5% to 50% MeOH in
over 5 minutes at 3.0 mL/min, 40°C, and 120 bar backpressure.-
Causality: 120 bar maintains the
in a dense supercritical state, ensuring reproducible retention times. 40°C optimizes the enthalpy-driven chiral recognition process.
-
-
Self-Validation (The Spike Test): Once a column yields a racemate resolution of
, prepare the enantioenriched synthetic sample. Spike it with exactly 1% of the racemate. If the minor peak area increases proportionally without shouldering or co-elution, the method's LOQ and selectivity are validated.
Step-by-step operational workflow for Chiral SFC method development and self-validation.
Protocol B: Rapid NMR ee Determination using DACH-CSAs
This protocol is ideal when chiral columns are unavailable or when analyzing crude reaction mixtures.
-
Equimolar Preparation: In a standard 5 mm NMR tube, dissolve 0.05 mmol of the enantioenriched chiral benzamide and 0.05 mmol of the DACH-based CSA in 0.5 mL of anhydrous
[3].-
Causality: A non-polar, aprotic solvent like
prevents solvent competition, maximizing the intermolecular hydrogen bonding between the analyte and the CSA.
-
-
Thermodynamic Equilibration: Allow the solution to rest at 25°C for 5 minutes.
-
Causality: Ensures complete thermodynamic equilibrium of the diastereomeric solvates.
-
-
Acquisition: Acquire a
NMR spectrum at a minimum of 400 MHz, using 64 scans.-
Causality: A high scan count increases the signal-to-noise ratio, which is critical for accurately integrating the minor enantiomer peak in highly enriched (
ee) samples.
-
-
Self-Validation (Integration Check): Calculate ee using the formula:
. Validate the system by running a purely racemic control mixed with the CSA; the split peaks must integrate to exactly 1:1. If they do not, the CSA is exhibiting kinetic resolution bias, and the method is invalid.
References
-
Title: Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups Source: RSC Publishing / Organic Chemistry Frontiers URL: [Link]
-
Title: Axially Chiral Compounds: Asymmetric Synthesis and Applications Source: DOKUMEN.PUB / Wiley-VCH URL: [Link]
-
Title: DACH-Based Chiral Sensing Platforms as Tunable Benzamide-Chiral Solvating Agents for NMR Enantioselective Discrimination Source: Analytical Chemistry - ACS Publications / PubMed URL: [Link]
Safety Operating Guide
Comprehensive Laboratory Safety and Disposal Protocol: 4-chloro-N-(1-phenylethyl)benzamide
Here is the comprehensive, step-by-step safety and operational guide for the handling and disposal of 4-chloro-N-(1-phenylethyl)benzamide in a professional laboratory setting.
As drug development and chemical synthesis scale up, the management of halogenated organic intermediates becomes a critical operational and regulatory challenge. 4-chloro-N-(1-phenylethyl)benzamide is a halogenated benzamide derivative. Because of its structural components—specifically the benzamide core and the chlorinated aromatic ring—it presents specific toxicological hazards and strict regulatory disposal requirements.
This guide provides drug development professionals and EHS (Environmental Health and Safety) officers with the mechanistic reasoning and procedural workflows required to safely manage, segregate, and dispose of this compound.
Hazard Assessment and Toxicological Profile
To design a self-validating safety protocol, we must first understand the causality behind the chemical's risks. The parent compound, benzamide, is classified under GHS as Harmful if swallowed (H302) and Suspected of causing genetic defects (H341) [1]. The addition of a chloro-substituent increases the molecule's lipophilicity, potentially altering its bioaccumulation profile and complicating its thermal destruction profile.
Table 1: Chemical and Hazard Summary
| Parameter | Specification | Operational Implication |
| Chemical Class | Halogenated Benzamide | Must be segregated from non-halogenated waste to prevent toxic emissions during disposal. |
| Primary Health Hazards | Acute Oral Toxicity (Cat 4), Germ Cell Mutagenicity (Cat 2) | Mandates strict use of particulate respirators (if aerosolized/dust) and nitrile gloves. |
| Environmental Hazard | Mobile in water systems; toxic to terrestrial vertebrates | Zero-tolerance policy for drain disposal. |
| EPA Waste Classification | Halogenated Organic Waste (Non-solvent) | Requires specialized high-temperature incineration with acid gas scrubbing [2]. |
The Logic of Halogenated Waste Disposal
Critical Safety Directive: Under no circumstances should laboratory personnel attempt to neutralize, chemically degrade, or incinerate halogenated benzamides in-house. Improvised chemical treatment of halogenated organics can result in the uncontrolled release of hydrogen chloride (HCl) gas or the formation of highly toxic polychlorinated dibenzodioxins and furans (PCDD/Fs).
All disposal must be routed through a licensed Treatment, Storage, and Disposal Facility (TSDF). The EPA's Technical Resource Document for Halogenated Organic Containing Wastes dictates that the most effective and compliant method for destroying non-solvent halogenated organics is Rotary Kiln Incineration coupled with caustic scrubbing [2].
The high temperatures (>1000°C) ensure complete cleavage of the stable carbon-halogen bonds, while the caustic scrubber neutralizes the resulting acidic HCl gas into harmless salts.
Waste Management Workflow
Workflow for the segregation, transfer, and professional thermal destruction of halogenated waste.
Operational Protocols
The following step-by-step methodologies outline the required operational plans for handling waste and responding to spills in a professional laboratory.
Protocol A: Waste Segregation and Accumulation Workflow
Objective: Prevent cross-contamination and ensure RCRA (Resource Conservation and Recovery Act) compliance prior to TSDF pickup.
-
Container Selection: Select a high-density polyethylene (HDPE) or glass waste container that is chemically compatible with the waste matrix. Do not use metal containers, as trace degradation could lead to halogen-induced corrosion.
-
Labeling: Immediately label the container with a standardized Hazardous Waste tag. Explicitly write "Halogenated Organic Waste: Contains 4-chloro-N-(1-phenylethyl)benzamide" [3].
-
Segregation: Strictly segregate this container from non-halogenated solvents, strong oxidizing agents, and strong bases. Mixing halogenated waste with non-halogenated waste exponentially increases the cost of disposal and the risk of incompatible reactions.
-
Satellite Accumulation Area (SAA) Storage: Place the sealed container in a designated SAA. The container must remain closed at all times except when actively adding waste. Place the container within a secondary containment tray capable of holding 110% of the container's volume.
-
EHS Transfer: Once the container reaches its volume limit (or the regulatory time limit, typically 90 days for large quantity generators), initiate a transfer request with your institutional EHS department for manifesting and TSDF pickup.
Protocol B: Solid Spill Response and Decontamination Workflow
Objective: Safely contain and remove accidental environmental releases without aerosolizing the mutagenic compound.
-
Area Isolation: Immediately isolate the spill area. If the spill is large or highly aerosolized, evacuate the immediate vicinity and allow the HVAC system to clear airborne particulates.
-
PPE Donning: Responders must don appropriate PPE: safety goggles (EN166/NIOSH approved), a lab coat, double nitrile gloves, and an N95 or P100 particulate respirator if dust generation is a risk [1].
-
Moistening (Dust Suppression): Do not dry-sweep the powder. Lightly mist the spilled 4-chloro-N-(1-phenylethyl)benzamide with a compatible inert solvent (e.g., a small amount of water or ethanol) to suppress dust formation.
-
Mechanical Collection: Use a non-sparking scoop or a disposable damp paper towel to carefully collect the moistened solid.
-
Waste Deposition: Place all collected material, including the paper towels and the outer layer of contaminated gloves, into a designated solid hazardous waste bag.
-
Surface Decontamination: Wash the spill surface thoroughly with soap and water, as the compound is generally mobile in aqueous systems but can be effectively lifted with surfactants. Collect the wash water as hazardous aqueous waste if the concentration is significant.
References
- Sigma-Aldrich / Fisher Scientific. (2025). Benzamide - SAFETY DATA SHEET.
- U.S. Environmental Protection Agency (EPA). (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes, Volume I. Hazardous Waste Engineering Research Laboratory.
- U.S. Environmental Protection Agency (EPA). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
Personal protective equipment for handling 4-chloro-N-(1-phenylethyl)benzamide
Executive Safety Summary & Risk Profile
Status: Research Chemical / Novel Compound Physical State: Solid (Crystalline Powder) Primary Hazard Class (SAR-Derived): Irritant (Skin/Eye/Respiratory), Potential Acute Toxicity.
As a Senior Application Scientist, I must emphasize that 4-chloro-N-(1-phenylethyl)benzamide is often supplied under "Research Use Only" (RUO) designations, meaning comprehensive toxicological data (RTECS/Tox21) may be incomplete. Therefore, safety protocols must rely on Structure-Activity Relationships (SAR) and the Precautionary Principle .
The chlorobenzamide pharmacophore suggests two critical risks:
-
Lipophilicity: The phenylethyl group increases lipid solubility, potentially enhancing dermal absorption compared to simple benzamides.
-
Fine Particulate Hazard: Substituted benzamides often crystallize as electrostatic powders, creating significant inhalation risks during weighing.
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Self-Validating Safety : the PPE chosen must withstand not just the compound, but the solvents (e.g., DMSO, DMF) typically used to dissolve it.
| Protection Zone | Recommended Equipment | Technical Justification & Causality |
| Respiratory | N95 (min) or P100/P3 Half-Mask | Dust Control: Amide powders are prone to static charge and aerosolization. A standard surgical mask offers zero protection against chemical particulates <5µm. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Particulate Entry: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles seal the orbital area. |
| Dermal (Hand) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Permeation Defense: Chlorinated aromatics can degrade latex. Double gloving provides a "breakthrough indicator" system—if the outer glove is compromised, the inner glove protects during doffing. |
| Dermal (Body) | Tyvek® Lab Coat (Closed front) + Sleeve Covers | Fomite Prevention: Cotton coats trap dust in fibers, turning your clothing into a secondary exposure source. Tyvek sheds particulates. |
Critical Caveat: Solvent Compatibility
If dissolving this compound in DMSO (Dimethyl Sulfoxide) or DMF , standard nitrile gloves degrade rapidly.
-
Protocol Adjustment: Use Laminate (Silver Shield/Norfoil) gloves or heavy-duty Butyl rubber if handling stock solutions >10mM. DMSO accelerates the transdermal transport of the dissolved benzamide into the bloodstream.
Operational Protocol: Safe Weighing & Solubilization
The highest risk of exposure occurs during the transition from solid to liquid state. Follow this closed-loop workflow.
Step-by-Step Methodology
-
Engineering Control Setup:
-
Work strictly within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood certified for powder handling.
-
Static Neutralization: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Why? Benzamides are triboelectric; without neutralization, powder will "jump" onto gloves and cuffs.
-
-
The "Transfer" Technique:
-
Do not pour from the source bottle. Use a disposable micro-spatula.
-
Place a chemically resistant weighing paper/boat inside the hood.
-
Taring: Tare the balance before opening the chemical vial.
-
-
Solubilization (The Containment Step):
-
Add the solvent (e.g., DMSO) to the vial containing the weighed powder, rather than adding powder to a flask of solvent. This prevents "puff-back" of powder.
-
Vortex with the cap tightly sealed.
-
-
Decontamination:
-
Wipe the exterior of the stock vial with a Kimwipe soaked in 70% Ethanol or Acetone before removing it from the hood. This breaks the "chain of contamination."
-
Visualization: Safety Workflow & Decision Logic
The following diagram illustrates the critical control points (CCPs) where PPE failure is most likely to occur and how to mitigate it.
Figure 1: Decision logic for PPE selection based on solvent carrier and operational workflow.
Waste Disposal & Emergency Response
Disposal Protocol
Do not treat this as general organic waste due to the halogen (Chlorine) content.
-
Segregation: Dispose of in Halogenated Organic Waste streams.
-
Container: High-density polyethylene (HDPE) or glass carboys.
-
Destruction: Incineration is the required method to prevent environmental accumulation of the stable benzamide core.
Emergency Decontamination
-
Skin Contact:
-
Do NOT use ethanol immediately (it may increase absorption if the skin barrier is intact).
-
Wash with copious amounts of soap and lukewarm water for 15 minutes.
-
Seek medical evaluation if redness appears (Potential H315).
-
-
Eye Contact:
-
Flush with saline/water for 15 minutes, holding eyelids open.
-
Consult an ophthalmologist (Potential H319).
-
References
-
National Institute of Standards and Technology (NIST). (2025).[1] Benzamide, 4-chloro- (CAS 619-56-7) Properties and Spectral Data. NIST Chemistry WebBook. [Link]
-
PubChem. (2025).[2] 4-Chloro-N-(1-methylethyl)benzamide Compound Summary. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
